molecular formula C9H11N3O3 B1399012 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid CAS No. 1249103-94-3

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Cat. No.: B1399012
CAS No.: 1249103-94-3
M. Wt: 209.2 g/mol
InChI Key: JCWSNMPZSLAJRP-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid ( 1249103-94-3) is a high-value heterocyclic building block of interest in medicinal chemistry and drug discovery research . This compound features both a pyrimidine ring, a common scaffold in pharmaceuticals, and a carboxylic acid-functionalized morpholine, offering multiple sites for chemical modification and conjugation. With a molecular formula of C9H11N3O3 and a molecular weight of 209.20 g/mol, it is characterized by high purity (95%+) suitable for demanding synthetic applications . As a heterocyclic building block, its primary research value lies in its potential as a precursor for the synthesis of more complex molecules. Its structural motifs are frequently found in compounds with various biological activities. The carboxylic acid group allows for straightforward derivatization into amides, esters, and other functional groups, facilitating the exploration of structure-activity relationships (SAR). Researchers can utilize this compound in the construction of compound libraries for high-throughput screening or as a key intermediate in targeted synthesis . The compound is offered with supporting analytical data, including NMR and HPLC, to ensure identity and purity for research purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-pyrimidin-2-ylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWSNMPZSLAJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the 4-(Pyrimidin-2-yl)morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial inquiries into 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid (CAS 1249103-94-3) revealed a significant scarcity of publicly available scientific literature and supplier information for this specific molecule. Consequently, this guide has been broadened to address the parent scaffold, 4-(pyrimidin-2-yl)morpholine , a cornerstone for numerous advanced therapeutic candidates. The principles, synthetic strategies, and biological activities discussed herein are derived from extensive research on closely related analogs and are intended to provide a robust framework for researchers and drug development professionals working within this chemical space.

Part 1: The 4-(Pyrimidin-2-yl)morpholine Scaffold: A Keystone in Kinase Inhibition

The convergence of the morpholine and pyrimidine heterocycles within a single molecular framework has given rise to a class of compounds with significant therapeutic potential.[1][2] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine function, is a favored building block in medicinal chemistry.[1][3][4] Its inclusion in a drug candidate can confer a range of advantageous properties. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated by substitution.[3][5] Furthermore, the morpholine ring can improve aqueous solubility and metabolic stability, key parameters in optimizing pharmacokinetic profiles.

The pyrimidine ring is a fundamental component of nucleobases and, as such, is a well-recognized pharmacophore that can mimic endogenous structures to interact with a variety of biological targets.[6] When coupled, the 4-(pyrimidin-2-yl)morpholine scaffold presents a unique combination of features. The morpholine moiety often serves to anchor the molecule within the solvent-exposed region of an active site, while the pyrimidine core can engage in crucial hydrogen bonding and aromatic interactions deeper within the target protein. This scaffold has proven particularly effective in the design of kinase inhibitors, where it has been extensively explored as a bioisostere for other privileged structures.[2]

Part 2: Synthetic Strategies for 4-(Pyrimidin-2-yl)morpholine Derivatives

The construction of the 4-(pyrimidin-2-yl)morpholine core is typically achieved through nucleophilic aromatic substitution (SNAr). A common and efficient approach involves the reaction of a 2-halopyrimidine with morpholine.

General Synthetic Workflow

Synthetic Workflow cluster_reaction Nucleophilic Aromatic Substitution reagent1 2-Chloropyrimidine product 4-(Pyrimidin-2-yl)morpholine reagent1->product Base (e.g., K2CO3, Et3N) Solvent (e.g., CH3CN, DMF) reagent2 Morpholine reagent2->product

Caption: General workflow for the synthesis of the 4-(pyrimidin-2-yl)morpholine scaffold.

Exemplary Synthetic Protocol

The following protocol is a generalized representation based on synthetic methods reported for analogous structures.[5]

Step 1: Reaction Setup

  • To a solution of a 2-halopyrimidine (1.0 equivalent) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF) is added morpholine (1.1-1.5 equivalents).

  • A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 equivalents), is then added to the reaction mixture. The choice of base is critical; an inorganic base like K2CO3 facilitates workup, while an organic base like Et3N can be removed under reduced pressure.

Step 2: Reaction Execution

  • The reaction mixture is stirred at an elevated temperature (typically ranging from 80 °C to reflux) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Step 3: Workup and Purification

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 4-(pyrimidin-2-yl)morpholine derivative.

Part 3: Biological Activity and Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of research has identified the 4-(pyrimidin-2-yl)morpholine scaffold as a key component in potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8]

The PI3K/Akt/mTOR Signaling Cascade

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor 4-(Pyrimidin-2-yl)morpholine Derivatives Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-(pyrimidin-2-yl)morpholine derivatives.

Derivatives based on this scaffold have demonstrated potent inhibitory activity against various isoforms of PI3K, particularly PI3Kα.[7] By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, thereby suppressing tumor cell growth and inducing apoptosis.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which feature the core 4-(pyrimidin-2-yl)morpholine scaffold, against various cancer cell lines.

CompoundA549 (IC50, µM)PC-3 (IC50, µM)MCF-7 (IC50, µM)HepG2 (IC50, µM)Reference
8d 10.276.027.657.93[7]

Data extracted from a study on thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety.[7]

Part 4: Structure-Activity Relationships (SAR) and Lead Optimization

Systematic modification of the 4-(pyrimidin-2-yl)morpholine scaffold has yielded valuable insights into the structure-activity relationships (SAR) governing PI3K inhibition.

  • Substitution on the Pyrimidine Ring: The pyrimidine ring serves as a key interaction point with the hinge region of the kinase domain. Modifications at the 4- and 6-positions of the pyrimidine can significantly impact potency and selectivity.

  • The Role of the Morpholine Group: As previously mentioned, the morpholine moiety often enhances solubility and occupies the solvent-exposed region of the active site. Its oxygen atom can form a critical hydrogen bond with a conserved water molecule or amino acid residue.

  • Introduction of Additional Scaffolds: The attachment of various pharmacophores to the core structure has been extensively explored. For instance, the introduction of phenylpyridine-carboxamide scaffolds has been shown to be beneficial for cytotoxic activity.[2] Similarly, the incorporation of a pyrazoline moiety has yielded compounds with potent anticancer effects.[7]

Part 5: Future Directions and Conclusion

The 4-(pyrimidin-2-yl)morpholine scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. Its favorable physicochemical properties and proven ability to interact with key biological targets make it a valuable tool in the medicinal chemist's arsenal. Future research in this area will likely focus on:

  • Improving Isoform Selectivity: Designing derivatives that can selectively inhibit specific PI3K isoforms to minimize off-target effects and enhance the therapeutic window.

  • Dual-Target Inhibitors: Exploring the potential of this scaffold to develop inhibitors that can simultaneously target multiple nodes within the PI3K/Akt/mTOR pathway or other oncogenic signaling cascades.

  • Overcoming Drug Resistance: Developing next-generation compounds that can effectively combat acquired resistance to existing PI3K inhibitors.

Part 6: References

  • Zhu, W., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules.

  • Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.

  • Santa Cruz Biotechnology, Inc. 4-Pyrimidin-5-yl-morpholine-2-carboxylic acidcarbonate.

  • ChemScene. 4-(4-(Pyrrolidin-2-yl)pyrimidin-2-yl)morpholine dihydrochloride.

  • Georganics. 4-(2-(Pyridin-2-yl)quinolin-4-yl)morpholine.

  • BOC Sciences. 4-(Pyrimidin-2-yl)morpholine.

  • Chem-Impex. 3-Butenenitrile.

  • BLD Pharm. 4-(Pyridin-2-yl)morpholine.

  • Zhu, W., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules.

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Balandina, A. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.

  • Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.

  • Singh, P., & Kaur, M. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.

  • PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine.

  • Zhu, W., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed.

  • Wikipedia. Morpholine.

  • U.S. Environmental Protection Agency. Propanoic acid, 2-methyl-, 3-hydroxy-2,2-dimethylpropyl ester.

  • Sharma, P. K., et al. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

Sources

An In-depth Technical Guide to 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular and physicochemical properties, propose a logical synthetic pathway, and explore its potential applications in drug development, all grounded in the established roles of its constituent pyrimidine and morpholine scaffolds.

Core Molecular Profile

While specific experimental data for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is not extensively documented in publicly accessible databases, its molecular formula and weight can be precisely determined from its constituent parts. The foundational structure, 4-(Pyrimidin-2-yl)morpholine, possesses the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol .[][2] The addition of a carboxylic acid group at the 2-position of the morpholine ring incorporates one carbon, two oxygen, and one additional hydrogen atom (accounting for the carboxyl proton and the hydrogen at the 2-position).

Therefore, the molecular characteristics of the title compound are as follows:

PropertyValue
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
IUPAC Name 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Scientific Rationale and Significance

The combination of pyrimidine and morpholine moieties in a single scaffold is a well-established strategy in medicinal chemistry to develop novel therapeutic agents.[3] These two heterocycles contribute favorable physicochemical and pharmacological properties, making them privileged structures in drug design.

The Role of the Morpholine Moiety: The morpholine ring is a versatile component in drug candidates, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate basicity.[4] Its inclusion can lead to improved pharmacokinetic profiles, a critical consideration in the development of orally bioavailable drugs.

The Contribution of the Pyrimidine Scaffold: Pyrimidine derivatives are integral to a wide array of biologically active molecules, including anticancer and anti-inflammatory agents.[3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as kinases and other enzymes.

The strategic placement of a carboxylic acid group on the morpholine ring introduces a key functional handle for further chemical modification and can also serve as a crucial interaction point with target proteins.

Proposed Synthetic Strategy

A plausible and efficient synthesis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid can be envisioned through a multi-step process, leveraging established synthetic methodologies for similar heterocyclic compounds. The following proposed pathway is designed for clarity and reproducibility.

Synthetic Pathway A Morpholine-2-carboxylic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B (COCl)₂, MeOH C Protected Morpholine- 2-carboxylate B->C E Nucleophilic Aromatic Substitution (SNAr) C->E Base (e.g., K₂CO₃) Solvent (e.g., DMF) D 2-Chloropyrimidine D->E F Protected 4-(Pyrimidin-2-yl)morpholine- 2-carboxylate E->F G Deprotection (e.g., Hydrolysis) F->G LiOH, H₂O/THF H 4-(Pyrimidin-2-yl)morpholine- 2-carboxylic acid G->H

Caption: Proposed synthetic workflow for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid.

Experimental Protocol

Step 1: Protection of Morpholine-2-carboxylic Acid

  • To a solution of morpholine-2-carboxylic acid in methanol, add oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Remove the solvent under reduced pressure to yield the methyl ester of morpholine-2-carboxylic acid. The rationale for this protection step is to prevent the carboxylic acid from interfering with the subsequent nucleophilic substitution reaction.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the protected morpholine-2-carboxylate and 2-chloropyrimidine in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.[3]

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The use of a base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the morpholine nitrogen onto the electron-deficient pyrimidine ring.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Carboxylic Acid

  • Dissolve the purified, protected intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature.

  • Monitor the hydrolysis of the ester by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.

  • Extract the final product, 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, with an appropriate organic solvent.

  • Dry the organic layer, concentrate it, and purify the final compound, if necessary, by recrystallization or chromatography.

Potential Applications in Drug Discovery

The unique structural features of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid suggest its potential as a valuable scaffold for the development of novel therapeutics in several key areas:

  • Oncology: Given the prevalence of both pyrimidine and morpholine moieties in kinase inhibitors, this compound could serve as a starting point for the design of novel anticancer agents targeting specific protein kinases.

  • Inflammatory Diseases: The anti-inflammatory properties of many pyrimidine derivatives suggest that this scaffold could be explored for the development of new treatments for chronic inflammatory conditions.[3]

  • Infectious Diseases: The structural motifs present in this molecule are also found in various antimicrobial and antiviral agents, indicating a potential avenue for the development of new anti-infective drugs.

Conclusion

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural components suggest a favorable profile for drug development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Al-Ostath, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 9(1), 54. Available at: [Link]

  • Molbase. 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLIC ACID. Available at: [Link]

  • Atlantis Press. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]

  • PharmBricks Inc. Morpholines. Available at: [Link]

  • MDPI. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Available at: [Link]

  • PubChem. MORPHOLINE. Available at: [Link]

Sources

Novel Morpholine-2-Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine-2-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. Functioning as a constrained bioisostere of proline and piperazine-2-carboxylic acid, this heterocyclic core offers unique physicochemical advantages: lowered lipophilicity (LogP), enhanced metabolic stability compared to piperidines, and defined vectorality for substituent display.

This guide provides a technical roadmap for the design, synthesis, and application of morpholine-2-carboxylic acid derivatives. It moves beyond basic descriptions to analyze the causality of synthetic choices and the mechanistic rationale for deployment in therapeutic areas such as NMDA receptor modulation and peptidomimetics.

The Pharmacophore: Structural & Physicochemical Logic

Bioisosterism and Conformation

The morpholine ring predominantly adopts a chair conformation. Unlike piperidine, the oxygen atom at position 4 reduces the basicity of the nitrogen (pKa ~8.3 vs. ~11.0 for piperidine), improving oral bioavailability by reducing ionization at physiological pH.

When a carboxylic acid is introduced at the C2 position, it creates a chiral center that dictates the spatial arrangement of the N-substituent relative to the acid.

  • (S)-Isomer: Often mimics L-proline, placing the carboxylate in an equatorial or axial position depending on N-substitution and pH, critical for peptide bond mimicry.

  • Dipole Moment: The 1,4-relationship of the heteroatoms creates a distinct dipole that can engage in specific H-bonding networks within enzyme active sites (e.g., aspartyl proteases).

SAR Decision Matrix

The optimization of this scaffold typically follows a bifurcated strategy targeting the Nitrogen (N4) and the Carboxylate (C2).

SAR_Logic Core Morpholine-2-COOH Scaffold N4 N4-Position (Diversity Point) Core->N4 C2 C2-Position (Effector/Warhead) Core->C2 N4_Opt1 Lipophilic Groups (Benzyl, Biaryl) Target: Hydrophobic Pockets N4->N4_Opt1 N4_Opt2 Polar Groups (Sulfonyl, Acyl) Target: H-Bonding/Solubility N4->N4_Opt2 C2_Opt1 Amides/Esters (Peptidomimetics) C2->C2_Opt1 C2_Opt2 Bioisosteres (Tetrazole, Oxadiazole) C2->C2_Opt2

Figure 1: SAR Optimization logic for the Morpholine-2-carboxylic acid core.

Strategic Synthesis: The Henegar Route

While multiple routes exist (e.g., from serine), the most scalable and "self-validating" protocol for drug discovery is the Epichlorohydrin Route (adapted from Henegar, J. Org. Chem. 2008).[1][2] This route avoids expensive amino acid starting materials and chromatography in early steps.

Why this Route?
  • Chirality Source: Uses (S)- or (R)-Epichlorohydrin, which are inexpensive and available in high optical purity (>99% ee).

  • Regiocontrol: The ring-opening of epichlorohydrin by the amino alcohol is directed by the steric hindrance and electronic nature of the epoxide, ensuring the correct regioisomer.

  • Scalability: The intermediates are often crystalline or distillable oils, avoiding flash chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Start (R)-Epichlorohydrin + N-Benzylethanolamine Step1 1. Ring Opening 2. Cyclization (Et4NOH) Start->Step1  Regioselective alkylation Inter1 (S)-N-Benzyl-2- hydroxymethylmorpholine Step1->Inter1 Step2 Hydrogenolysis (H2, Pd/C, Boc2O) Inter1->Step2  Protecting Group Swap Inter2 (S)-N-Boc-2- hydroxymethylmorpholine Step2->Inter2 Step3 Oxidation (TEMPO/NaOCl or Pinnick) Inter2->Step3  Primary Alcohol -> Acid Final (S)-N-Boc-Morpholine- 2-Carboxylic Acid Step3->Final

Figure 2: The Henegar Route for the enantioselective synthesis of the core scaffold.

Experimental Protocols

Synthesis of (S)-N-Boc-Morpholine-2-Carboxylic Acid

Note: This protocol synthesizes the (S)-enantiomer.[2][3] Use (S)-epichlorohydrin to obtain the (R)-enantiomer.

Phase 1: Cyclization to Hydroxymethylmorpholine
  • Reactants: Charge a reactor with N-benzylethanolamine (1.0 equiv) and 2-propanol/water (1:1 v/v).

  • Addition: Add (R)-Epichlorohydrin (1.05 equiv) slowly. Stir overnight at ambient temperature.

  • Cyclization: Add aqueous tetraethylammonium hydroxide (Et4NOH, 35 wt%, 1.3 equiv). The reaction is exothermic; monitor temperature.[2]

  • Workup: Quench with 1M HCl to pH 9. Extract with dichloromethane (DCM).

  • Validation Point: 1H NMR should show the disappearance of epoxide signals. The product is (S)-N-benzyl-2-hydroxymethylmorpholine.

Phase 2: Protection Swap (One-Pot)
  • Hydrogenolysis: Dissolve the benzyl intermediate in methanol. Add Boc anhydride (1.1 equiv) and 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 50 psi for 12 hours.

  • Filtration: Filter catalyst through Celite. Concentrate to yield (S)-N-Boc-2-hydroxymethylmorpholine.[2]

  • Validation Point: Check for loss of aromatic protons in NMR.

Phase 3: TEMPO Oxidation (The Critical Step)

Rationale: TEMPO/Bleach is chosen over Jones reagent to prevent epimerization at the C2 center and allow mild conditions.

  • Setup: Dissolve (S)-N-Boc-2-hydroxymethylmorpholine (10 mmol) in Acetonitrile/Phosphate buffer (pH 6.7) mixture (1:1).

  • Catalyst: Add TEMPO (0.07 equiv).

  • Oxidant: Simultaneously add sodium chlorite (NaClO2, 2.0 equiv, 80% purity) and dilute bleach (NaOCl, 0.02 equiv) dropwise while maintaining temperature at 35°C.

  • Quench: Pour into ice-cold Na2SO3 solution.

  • Isolation: Acidify to pH 3 with 1N HCl and extract immediately with Ethyl Acetate.

  • Purification: Recrystallize from Hexanes/EtOAc.

Data Summary Table: Typical Yields & Specs

StepIntermediateTypical YieldKey QC Parameter
1N-Benzyl-2-hydroxymethyl85-90%Purity >95% (GC/HPLC)
2N-Boc-2-hydroxymethyl92-95%Loss of Benzyl signals
3Morpholine-2-COOH 75-80% ee > 98% (Chiral HPLC)

Medicinal Chemistry Applications

NMDA Receptor Antagonists

Morpholine-2-carboxylic acid derivatives act as modulators of the NMDA receptor, specifically interacting with the glycine binding site (GluN1 subunit).

  • Mechanism: The carboxylic acid mimics the glycine carboxylate, while the morpholine ring acts as a spacer that can be substituted to reach hydrophobic pockets (e.g., adding a biphenyl group at N4).

  • Advantage: Unlike competitive antagonists that completely block the channel (causing psychotomimetic side effects), these derivatives often exhibit partial agonist or "soft" antagonist profiles, improving the safety window.

Peptidomimetics (Proline Bioisosteres)

The scaffold is a direct replacement for proline in peptide drugs.

  • Conformational Lock: The morpholine ring restricts the

    
     and 
    
    
    
    torsion angles, stabilizing
    
    
    -turn secondary structures.
  • Case Study: In Morphiceptin analogs (mu-opioid receptor ligands), replacing Proline with morpholine-2-carboxylic acid retains receptor affinity while significantly increasing resistance to enzymatic degradation by prolyl oligopeptidases.

Protease Inhibitors

In Factor Xa and Renin inhibitors, the morpholine nitrogen serves as a vertex. The C2-carboxyl is often converted to an amide, directing a P1 group into the enzyme's S1 pocket. The ether oxygen of the morpholine can accept a hydrogen bond from the enzyme backbone, increasing binding enthalpy.

References

  • Henegar, K. E. (2008).[2] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3665. Link

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 546. Link

  • Mogi, M., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.[4] International Journal of Peptide and Protein Research, 35(1), 35–45.[4] (Contextual citation for proline replacement logic).

  • Anelli, P. L., et al. (1987).[5] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids...[5] using TEMPO. The Journal of Organic Chemistry, 52(12), 2559–2562. Link

Sources

Technical Guide: Bioisosteres of Proline – Pyrimidine and Morpholine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the bioisosteric replacement of proline residues with morpholine and pyrimidine scaffolds in medicinal chemistry. While proline is unique among amino acids for its conformational rigidity (restricting


 angles to approx. -65°) and ability to induce cis-amide bonds, its replacement is often necessary to modulate metabolic stability, lipophilicity (LogD), and hydrogen bond acceptor (HBA) profiles. This guide details the structural rationale, synthetic pathways, and decision frameworks for deploying morpholine (as a direct steric/electronic isostere) and pyrimidine (as a topological 

-turn mimetic).

The Proline Paradox: Structural Necessity vs. ADMET Liability

Proline is the only proteinogenic N-alkylated amino acid. Its cyclic pyrrolidine side chain connects back to the backbone nitrogen, creating a secondary amine.

  • Conformational Lock: The 5-membered ring restricts the backbone dihedral angle

    
     to roughly -60° to -77°, forcing the peptide chain into kinks or turns (e.g., 
    
    
    
    -turns).
  • Cis/Trans Isomerization: Unlike other amino acids (>99.9% trans), peptidyl-prolyl bonds have a significant cis population (~5-30%), regulated by Peptidyl-Prolyl Isomerases (PPIases).

  • The Problem: Proline-rich regions are often metabolically liable (Prolyl oligopeptidase) or suffer from poor membrane permeability due to the lack of an amide hydrogen donor.

Decision Matrix: When to Substitute?

Use the following logic flow to determine the appropriate bioisostere class.

Bioisostere_Decision_Tree Start Proline Liability Identified Issue_Solubility Issue: Poor Solubility / High LogD? Start->Issue_Solubility Issue_Metabolism Issue: Metabolic Instability / Rapid Clearance? Issue_Solubility->Issue_Metabolism No Morpholine Select Morpholine Scaffold (Lowers LogD, adds HBA) Issue_Solubility->Morpholine Yes Issue_Conformation Issue: Need to Lock Beta-Turn? Issue_Metabolism->Issue_Conformation Sidechain Ox. Pyrimidine Select Pyrimidine Scaffold (Rigid Turn Mimetic) Issue_Metabolism->Pyrimidine Backbone Cleavage Issue_Conformation->Pyrimidine Rigidify Turn Hybrid Select Morpholino-Pyrimidine (Kinase Hinge Binder + Solvent Exp.) Issue_Conformation->Hybrid Dual Optimization

Figure 1. Strategic decision tree for selecting proline bioisosteres based on specific ADMET or potency liabilities.

Morpholine: The Direct Homolog (Electronic & Solubilizing Isostere)

Morpholine (1,4-oxazinane) is a 6-membered heterocycle often viewed as a "homoproline" analogue with an inserted oxygen atom.

Physicochemical Impact

Replacing the pyrrolidine ring of proline with a morpholine ring (specifically Morpholine-3-carboxylic acid ) introduces profound changes:

PropertyProline (Pyrrolidine)Morpholine IsostereImpact on Drug Design
Ring Size 5-membered6-memberedExpands "bite angle"; alters vector of attached carbonyls.
Basicity (pKa) ~10.6 (Secondary Amine)~8.3 (Secondary Amine)Critical: Reduced basicity improves membrane permeability (less ionized at physiological pH).
LogP HigherLower (More Polar)Ether oxygen reduces lipophilicity; improves aqueous solubility.
H-Bonding None in ringEther Oxygen (Acceptor)Creates new H-bond interactions with solvent or receptor side chains.
Morpholine-3-Carboxylic Acid (Mor-3-COOH)

This is the direct structural surrogate. The ether oxygen at position 4 (relative to the acid) withdraws electron density from the nitrogen, lowering the pKa.

Case Study Application: In the design of Matrix Metalloproteinase (MMP) inhibitors, replacing proline with morpholine-3-carboxylic acid maintained the "kink" required to fit the S1' pocket while significantly enhancing water solubility, a common failure point for peptide-based inhibitors.

Pyrimidine: The Topological Turn Mimetic

Unlike morpholine, a pyrimidine ring is aromatic and planar. It does not structurally resemble proline's aliphatic ring. However, it is a functional bioisostere for the proline-induced turn.

Mechanism of Mimicry

Proline is often found at the


 position of 

-turns. Pyrimidine scaffolds can be substituted to orient functional groups (R1, R2) in the exact spatial vectors as the

and

residues of a peptide turn, but with a rigid, metabolically stable aromatic core.
  • Scaffold: 2-amino-pyrimidine or pyrimidine-4-carboxamides.

  • Effect: The planar ring eliminates the entropic penalty of folding. The pyrimidine nitrogen atoms can act as internal H-bond acceptors, mimicking the intramolecular H-bonds that stabilize natural

    
    -turns.
    
Pyrimidine-Morpholine Hybrids (Kinase Inhibitors)

In kinase drug discovery (e.g., PI3K, mTOR inhibitors), the Morpholino-pyrimidine motif is ubiquitous.

  • The Pyrimidine: Acts as the "Hinge Binder" (mimicking the Adenine of ATP).

  • The Morpholine: Projects into the solvent-exposed region. It mimics the solubility properties of a solvent-exposed proline residue but prevents the aggregation often seen with hydrophobic proline-rich loops.

Experimental Protocols

Synthesis of (S)-Morpholine-3-Carboxylic Acid

Rationale: This protocol uses L-Serine as a chiral pool starting material to ensure enantiomeric purity, critical for bioisosteric replacement.

Reagents: L-Serine methyl ester, Chloroacetyl chloride, NaH (Sodium Hydride), THF.

Step-by-Step Methodology:

  • Acylation: Dissolve L-Serine methyl ester HCl (10 mmol) in DCM/TEA at 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise. Stir 2h. (Forms

    
    -chloroacetyl-serine ester).[1][2]
    
  • Cyclization: Dissolve intermediate in dry THF. Cool to 0°C. Add NaH (2.5 eq) cautiously. The alkoxide generates intramolecularly and displaces the chloride.

  • Reduction: The resulting lactam (5-oxomorpholine-3-carboxylate) is reduced using

    
     or 
    
    
    
    (careful control required to avoid racemization) to yield the morpholine ring.
  • Hydrolysis: Saponify the methyl ester with LiOH in THF/Water to yield the free acid.

Synthesis_Morpholine Serine L-Serine Methyl Ester Inter1 N-Chloroacetyl Intermediate Serine->Inter1 + ClCH2COCl (Acylation) Lactam 5-Oxomorpholine Scaffold Inter1->Lactam + NaH/THF (Cyclization) Final (S)-Morpholine-3-COOH Lactam->Final 1. BH3 (Red) 2. LiOH (Hyd)

Figure 2.[3][4][5][6] Synthetic route for the chiral construction of Morpholine-3-carboxylic acid from Serine.

Protocol: Determining LogD and pKa Shifts

Rationale: To validate the bioisosteric advantage, you must quantify the physicochemical shift.

  • Compound Prep: Synthesize Proline-containing lead (Compound A) and Morpholine-analogue (Compound B).

  • pKa Assay: Use Potentiometric Titration (e.g., Sirius T3). Dissolve 1 mg of compound in 0.15 M KCl. Titrate from pH 2 to 12.

    • Expectation: Compound B should show a pKa shift of

      
       units relative to A.
      
  • LogD Shake-Flask:

    • Prepare phosphate buffer (pH 7.4) saturated with octanol.

    • Dissolve compound in octanol-saturated buffer.

    • Add equal volume of buffer-saturated octanol. Shake 1h. Centrifuge.

    • Analyze phases via HPLC-UV.

    • Calculation:

      
      .
      

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry (via PMC). [Link]

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Valid

    
    -Turn Mimetic Library. Journal of the American Chemical Society.
    [Link]
    
  • Recent Advances in Pyrimidine-Based Drugs. Molecules (MDPI). [Link]

  • Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Drug Hunter. [Link]

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An In-depth Technical Guide to Pharmacophore Modeling of 4-(Pyrimidin-2-yl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(pyrimidin-2-yl)morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in developing potent and selective kinase inhibitors, particularly against the PI3K/Akt/mTOR signaling pathway.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the pharmacophore modeling process for this chemical class, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explore the causal reasoning behind critical experimental choices, from initial data set preparation to final hit validation. This document serves as a practical blueprint, integrating field-proven insights with authoritative protocols to create a self-validating workflow for the discovery of novel therapeutic agents.

The Strategic Imperative: Why Model 4-(Pyrimidin-2-yl)morpholine Derivatives?

The convergence of the pyrimidine ring and the morpholine moiety creates a scaffold with exceptionally favorable drug-like properties. The morpholine ring, in particular, is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, while also serving as an integral component of the pharmacophore for many enzyme inhibitors.[2][4][5] Its well-balanced lipophilic-hydrophilic nature often enhances blood-brain barrier permeability.[6] When fused with a pyrimidine core—a common feature in ATP-competitive inhibitors—the resulting derivatives frequently target critical nodes in cell signaling pathways, most notably the Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) proteins, which are often hyperactivated in various cancers.[1][3][7]

Pharmacophore modeling provides a rational, computationally efficient framework to distill the essential three-dimensional stereo-electronic features required for a molecule to bind its biological target.[8][9] By creating a 3D "query" of these features, we can rapidly screen vast chemical libraries containing millions of compounds to identify novel molecules with a high probability of biological activity, dramatically accelerating the lead identification process.[10][11][12]

The Pharmacophore Modeling Workflow: A Conceptual Overview

The journey from a chemical class of interest to a validated list of potential new drug candidates follows a structured, multi-stage process. Each stage acts as a filter, progressively refining the dataset to enrich for compounds with the desired biological and chemical characteristics.

Pharmacophore_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Application & Refinement DataPrep Data Set Preparation (Ligands / Protein Target) Approach Choice of Approach (Ligand- vs. Structure-Based) DataPrep->Approach Generation Pharmacophore Model Generation Approach->Generation Validation Rigorous Model Validation Generation->Validation V_Screen Pharmacophore-Based Virtual Screening Validation->V_Screen Validated Model Hit_Filter Hit Filtering & Prioritization (Fit Score, Lipinski's Rule) V_Screen->Hit_Filter Docking Molecular Docking & Pose Analysis Hit_Filter->Docking ADME_Tox In Silico ADME/Tox Prediction Docking->ADME_Tox Final_Hits Prioritized Lead Candidates ADME_Tox->Final_Hits

Caption: High-level overview of the pharmacophore modeling and virtual screening workflow.

Phase 1: Pharmacophore Model Generation and Validation

This initial phase is the most critical, as the quality of the generated pharmacophore model directly dictates the success of any subsequent virtual screening campaign.

Foundational Decision: Ligand-Based vs. Structure-Based Approach

The first strategic decision is the choice of modeling approach, which hinges on the available structural data.[13][14]

  • Ligand-Based Modeling: This approach is used when the 3D structure of the biological target is unknown or unreliable. It relies on a set of known active ligand molecules, aligning them to deduce the common chemical features responsible for their activity.[8][15] The core assumption is that these structurally diverse molecules bind to the target in a similar conformation, revealing the essential pharmacophoric features.

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (typically from X-ray crystallography or NMR) is available, this method is preferred.[11][16] The model is derived directly from the key interaction points between the protein and a bound ligand within the active site.[11][15] This provides a more direct and often more accurate representation of the binding requirements.

Causality: For 4-(pyrimidin-2-yl)morpholine derivatives targeting kinases like PI3Kα or mTOR, numerous crystal structures are available in the Protein Data Bank (PDB). Therefore, a structure-based or a hybrid approach is the most authoritative and mechanistically grounded choice. It allows us to leverage the known protein-ligand interactions to define the pharmacophore features with high confidence.

Approach_Choice Start Project Start Data_Check Is High-Resolution Target Structure Available? Start->Data_Check Ligand_Based Ligand-Based Approach (Uses Active Molecules) Data_Check->Ligand_Based No Structure_Based Structure-Based Approach (Uses Protein-Ligand Complex) Data_Check->Structure_Based Yes Model_Gen Pharmacophore Model Generation Ligand_Based->Model_Gen Structure_Based->Model_Gen

Caption: Decision workflow for selecting a pharmacophore modeling approach.

Protocol 1: Structure-Based Pharmacophore Generation (PI3Kα Example)

This protocol outlines the generation of a pharmacophore model based on a known inhibitor co-crystallized with PI3Kα.

Objective: To generate a 3D pharmacophore model that captures the essential binding interactions for a PI3Kα inhibitor.

Methodology:

  • Target Selection & Preparation:

    • Select a high-resolution crystal structure of PI3Kα in complex with an inhibitor containing the pyrimidine-morpholine scaffold from the Protein Data Bank (PDB).

    • Prepare the protein structure using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, MOE, Discovery Studio).[8] This involves:

      • Removing water molecules beyond 5 Å from the ligand.

      • Adding hydrogen atoms and optimizing their positions.

      • Assigning correct bond orders and formal charges.

      • Minimizing the energy of the complex to relieve steric clashes.

    • Causality: This preparation step is crucial to ensure the protonation states and hydrogen bonding networks are chemically correct, which is fundamental for accurate feature identification.[15]

  • Feature Identification:

    • Analyze the interactions between the bound ligand and the PI3Kα active site residues.

    • Generate pharmacophore features based on these interactions. Common software like LigandScout, Phase, or Catalyst can automate this process.[8][17]

    • A typical pharmacophore for a PI3K inhibitor will include features such as:[1][18]

      • Hydrogen Bond Acceptors (HBA): Often mapping to the nitrogen atoms of the pyrimidine ring, interacting with hinge region residues.

      • Hydrophobic (H) / Aromatic (AR) Features: Corresponding to the pyrimidine ring and any associated phenyl groups that occupy hydrophobic pockets.

      • Excluded Volumes: Spheres placed in the active site to represent regions of steric hindrance, preventing candidate molecules from clashing with the protein.

  • Model Refinement:

    • Review the automatically generated features. Ensure they align with known structure-activity relationship (SAR) data for PI3Kα inhibitors.

    • Manually adjust feature radii, locations, or types if necessary to create a more robust and selective model.

Pharmacophore_Features cluster_legend Pharmacophore Feature Legend HBA H-Bond Acceptor (HBA) AR Aromatic Ring (AR) H Hydrophobic (H) PyrimidinylMorpholine

Caption: Hypothetical pharmacophore features mapped onto a 4-(pyrimidin-2-yl)morpholine core.

Protocol 2: Rigorous Model Validation

A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones.[15] This protocol ensures the model's predictive power.

Objective: To validate the generated pharmacophore model for its ability to enrich active compounds and exclude inactives.

Methodology:

  • Test Set Preparation:

    • Compile a test set of molecules not used in the model's creation. This set must contain:

      • A diverse set of known active PI3Kα inhibitors (ideally with varying scaffolds).

      • A much larger set of "decoys" – molecules with similar physicochemical properties to the actives but presumed to be inactive.[19]

  • Validation Screening:

    • Screen the combined test set against the pharmacophore model.

    • Calculate key statistical metrics to evaluate the model's performance.

  • Performance Metrics Analysis:

    • Summarize the results in a table to assess the model's quality. A good model should have high values for metrics like the Enrichment Factor and Goodness of Hit score.[20]

MetricDescriptionFormulaAcceptable Value
Total Hits (Ht) Total number of compounds in the database that match the pharmacophore.--
Active Hits (Ha) Number of known active compounds that match the pharmacophore.--
Enrichment Factor (E) The ratio of the concentration of actives in the hit list to the concentration of actives in the original database.E = (Ha/Ht) / (A/D)> 1.0
Goodness of Hit (GH) A score that balances the recovery of actives against the exclusion of inactives.GH = [(Ha(3A+Ht))/(4HtA)] x [1-((Ht-Ha)/(D-A))]> 0.7 (Very Good)
Table 1: Key Pharmacophore Model Validation Metrics. 'A' is the total number of active compounds in the database, and 'D' is the total number of compounds in the database.[20]
  • Fischer's Randomization Test:

    • This method assesses the statistical significance of the model.[19][21] The activities of the training set molecules are scrambled, and new pharmacophore hypotheses are generated.

    • If the original model has a significantly better score than the dozens of models generated with scrambled data, it is considered statistically robust and not a result of chance correlation.

Phase 2: Virtual Screening and Hit Refinement

With a validated pharmacophore model, the next phase involves using it as a 3D search query to find novel compounds.

Protocol 3: Pharmacophore-Based Virtual Screening

Objective: To identify novel hit compounds from a large chemical database that match the validated pharmacophore model.

Methodology:

  • Database Preparation:

    • Select one or more large compound libraries (e.g., ZINC, Enamine, Maybridge).[10][22]

    • Prepare the database for screening. This involves generating multiple low-energy 3D conformers for each molecule to ensure that the bioactive conformation is likely to be present.[16] This is a computationally intensive but essential step.

  • Virtual Screening Execution:

    • Use the validated pharmacophore model as a 3D query to screen the prepared database.[17]

    • The screening software will attempt to map each conformer of each molecule onto the pharmacophore features.[23]

    • Molecules that successfully map onto the query are retained as "hits."

  • Hit Filtering and Prioritization:

    • Pharmacophore Fit Score: Rank the initial hits based on how well they fit the pharmacophore model. Higher scores indicate a better geometric and feature alignment.[22]

    • Rule-Based Filtering: Apply medicinal chemistry filters, such as Lipinski's Rule of Five, to remove compounds with poor drug-like properties (e.g., high molecular weight, poor predicted solubility).[12][24]

    • Visual Inspection: Manually inspect the top-scoring hits to remove compounds with reactive functional groups or synthetically unfeasible structures.

Post-Screening Refinement: Docking and ADME/Tox

The hits from pharmacophore screening are not yet leads. They are candidate structures that must be subjected to further computational and, eventually, experimental validation.

  • Molecular Docking: Each high-priority hit should be docked into the active site of the target protein (e.g., PI3Kα).[1][11] This step serves two purposes:

    • It predicts the most likely binding pose of the compound.

    • It provides a physics-based scoring function to estimate the binding affinity, offering a secondary ranking metric.

    • Causality: While pharmacophore screening is fast and excellent for finding compounds with the right features, it doesn't evaluate the detailed energetics of the protein-ligand interaction. Docking provides this crucial layer of analysis.[22]

  • In Silico ADME/Tox Prediction: Before committing to expensive chemical synthesis, it is prudent to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the top-ranked hits.[9] Numerous computational models can predict properties like aqueous solubility, Caco-2 permeability, CYP450 inhibition, and potential hERG liability.

Hit IDPharmacophore FitDocking Score (kcal/mol)Predicted SolubilityLipinski Violations
ZINC123454.85-9.5Good0
ZINC678904.72-9.1Moderate0
ZINC543214.66-8.8Good0
Table 2: Example of a prioritized hit list after virtual screening and post-processing.

Conclusion and Future Outlook

Pharmacophore modeling of 4-(pyrimidin-2-yl)morpholine derivatives is a powerful and validated strategy for the discovery of novel kinase inhibitors. By grounding the process in a structure-based approach and adhering to rigorous validation protocols, researchers can significantly increase the efficiency and success rate of identifying high-quality lead candidates. The workflow described in this guide—from initial data selection and model generation to virtual screening and post-hoc refinement—provides a robust framework for navigating the complexities of modern computational drug discovery.

The integration of artificial intelligence and machine learning into pharmacophore modeling is a rapidly advancing frontier.[8] These methods promise to enhance feature extraction, improve the accuracy of virtual screening, and build more predictive models of bioactivity and toxicity, further accelerating the development of next-generation therapeutics based on this privileged scaffold.

References

  • ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. [Link]

  • Sciety. (n.d.). Ligand-Based Pharmacophore Modeling and Molecular Docking for the Discovery of PI3K(p110α)/AKT1 Pathway Inhibitor. [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • ResearchGate. (n.d.). Discovery and design of new PI3K inhibitors through pharmacophore-based virtual screening, molecular docking, and binding free energy analysis. [Link]

  • MDPI. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Fiveable. (2025). Pharmacophore modeling. [Link]

  • ResearchGate. (n.d.). The pharmacophore model of PI3Kα inhibitor with compounds 1 (green.... [Link]

  • Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design. [Link]

  • ResearchGate. (n.d.). 3D Pharmacophore-based virtual screening workflow. [Link]

  • PubMed. (2010). 3D Pharmacophore-based virtual screening workflow. [Link]

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Conference GHR. (2016). Pharmacophore Based Screening and Molecular Docking Study of PI3K Inhibitors. [Link]

  • Oxford Academic. (2022). VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. [Link]

  • Bentham Science. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]

  • ResearchGate. (n.d.). Pharmacophore generated from 27 ATP competitive inhibitors of mTOR.... [Link]

  • Taylor & Francis Online. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • PMC. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • PMC. (2021). In Silico Strategy for Targeting the mTOR Kinase at Rapamycin Binding Site by Small Molecules. [Link]

  • PubMed. (2014). An in silico protocol for identifying mTOR inhibitors from natural products. [Link]

  • Springer. (2014). An in silico protocol for identifying mTOR inhibitors from natural products. [Link]

  • ResearchGate. (n.d.). (A) Pharmacophore model based on the reported mTOR inhibitors and the.... [Link]

  • PMC. (2024). Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. [Link]

  • PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

  • MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. [Link]

  • ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

  • Frontiers. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. [Link]

  • PMC. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. [Link]

  • MDPI. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. [Link]

  • PMC. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

  • PMC. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • ACS Publications. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • R Discovery. (2025). Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • ResearchGate. (2023). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. [Link]

  • Dove Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

  • PubChem. (n.d.). 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine. [Link]

  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of N-Aryl Morpholine-2-Carboxylic Acids via SNAr Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Morpholine Carboxylic Acids

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the cancer therapeutic gefitinib. Its incorporation often enhances aqueous solubility, metabolic stability, and pharmacokinetic properties. The N-aryl morpholine-2-carboxylic acid core, in particular, serves as a versatile building block for constructing complex molecules with significant therapeutic potential. This framework allows for the introduction of diverse aryl substituents, enabling fine-tuning of a compound's biological activity.

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and reliable method for forging the crucial C-N bond between an electron-deficient aromatic ring and the nitrogen atom of morpholine-2-carboxylic acid. This application note provides a detailed, field-proven protocol for this transformation, emphasizing the underlying mechanistic principles and offering insights to ensure robust and reproducible outcomes in a research and drug development setting.

Mechanistic Underpinnings: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. For this specific transformation, the reaction is contingent on the presence of a highly electron-deficient aromatic substrate.

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the secondary amine of morpholine-2-carboxylic acid on an electron-poor aromatic ring. This aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) group, positioned ortho or para to a suitable leaving group (typically a halogen like F, Cl, or Br). The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is critical for the reaction to proceed.

  • Step 2: Elimination and Re-aromatization: The aromaticity of the ring is restored through the expulsion of the leaving group. This step is typically the rate-determining step of the overall reaction. The choice of leaving group is important; fluoride is often preferred as it is the most electronegative halogen, making the attached carbon more electrophilic and facilitating the initial attack.

A non-nucleophilic base is essential to deprotonate the carboxylic acid and the morpholine nitrogen, enhancing its nucleophilicity and preventing unwanted side reactions.

Figure 1: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of (R/S)-4-(2,4-dinitrophenyl)morpholine-2-carboxylic acid

This protocol details the reaction of morpholine-2-carboxylic acid with 1-fluoro-2,4-dinitrobenzene as a model system. The principles outlined can be adapted for other activated aryl halides.

3.1. Materials and Reagents

ReagentGradeSupplier (Example)CAS Number
(R/S)-Morpholine-2-carboxylic acid≥98%Sigma-Aldrich7528-54-3
1-Fluoro-2,4-dinitrobenzene (FDNB)≥99%Sigma-Aldrich70-34-8
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Sigma-Aldrich7087-68-5
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich67-68-5
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
1 M Hydrochloric Acid (HCl)ACS GradeFisher Scientific7647-01-0
Brine (Saturated NaCl solution)--7647-14-5
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeFisher Scientific7757-82-6

3.2. Equipment

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Magnetic stir plate with heating capabilities

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Standard laboratory glassware

3.3. Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents 1. Dissolve Morpholine-2-carboxylic acid and DIPEA in anhydrous DMSO. add_fdnb 2. Add 1-Fluoro-2,4-dinitrobenzene (FDNB) solution dropwise at RT. prep_reagents->add_fdnb stir 3. Stir at 60-70°C under N2 atmosphere. Monitor progress by TLC. add_fdnb->stir quench 4. Cool to RT, pour into ice-water, and acidify with 1 M HCl. stir->quench extract 5. Extract with Ethyl Acetate (3x). quench->extract wash 6. Wash combined organic layers with brine. extract->wash dry 7. Dry over Na2SO4, filter, and concentrate in vacuo. wash->dry purify 8. Purify the crude product by column chromatography or recrystallization. dry->purify

Figure 2: Step-by-step experimental workflow for the SNAr reaction.

3.4. Detailed Step-by-Step Protocol

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (R/S)-morpholine-2-carboxylic acid (1.0 eq, e.g., 262 mg, 2.0 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous DMSO (10 mL) via syringe. Stir until the solid is fully dissolved. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 870 µL, 5.0 mmol). The additional base ensures both the carboxylic acid and the amine are deprotonated.

  • Substrate Addition: In a separate vial, dissolve 1-fluoro-2,4-dinitrobenzene (FDNB) (1.1 eq, 410 mg, 2.2 mmol) in a minimal amount of anhydrous DMSO (2 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 5 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C. The reaction is typically exothermic upon addition but may require gentle heating for completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting aryl halide should be consumed, and a new, more polar product spot should appear. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (50 mL). Acidify the aqueous solution to a pH of ~2-3 by the slow addition of 1 M HCl. This step protonates the carboxylic acid of the product, making it extractable into an organic solvent.

  • Extraction: Transfer the acidified aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual water and DMSO. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2,4-dinitrophenyl)morpholine-2-carboxylic acid.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key checkpoints:

  • Anhydrous Conditions: The use of anhydrous solvents is critical. Water can compete as a nucleophile, leading to the formation of 2,4-dinitrophenol as a significant byproduct.

  • Stoichiometry of Base: Using at least two equivalents of a non-nucleophilic base like DIPEA is crucial. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the secondary amine, significantly increasing its nucleophilicity.

  • TLC Monitoring: Regular TLC analysis provides a real-time assessment of the reaction's progress, preventing premature work-up or unnecessary heating, which could lead to decomposition.

  • Acidic Work-up: The acidification step is essential for product isolation. By protonating the carboxylate, the product's solubility is shifted from the aqueous phase to the organic phase, enabling efficient extraction.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Solvent: DMSO is an excellent solvent for SNAr reactions. Its polar aprotic nature effectively solvates the cationic species without hydrogen bonding to the nucleophile, thereby preserving the nucleophile's reactivity.

  • Choice of Base: DIPEA is a bulky, non-nucleophilic base. This is important to prevent the base itself from competing with the morpholine derivative in attacking the aryl halide. Simpler bases like triethylamine can sometimes participate in side reactions.

  • Temperature Control: While the reaction can proceed at room temperature, gentle heating (60-70 °C) significantly accelerates the rate of reaction, especially with less reactive aryl chlorides or bromides. However, excessive temperatures (>90 °C) should be avoided as they can promote the decomposition of the nitro-containing aromatic ring.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

  • Crosby, J. (2007). Nucleophilic Aromatic Substitution. Journal of Chemical Education, 84(7), 1124. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

Application Note: High-Throughput Synthesis of Amide Libraries Utilizing 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the efficient synthesis of diverse amide libraries based on the 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid scaffold. This particular structural motif is of significant interest in medicinal chemistry, combining the favorable pharmacokinetic properties of the morpholine ring with the hydrogen bonding capabilities of the pyrimidine moiety.[1][2][3] We present detailed, validated protocols for both solution-phase parallel synthesis and solid-phase organic synthesis (SPOS), enabling researchers to rapidly generate libraries for screening in drug discovery programs. Methodologies for reaction monitoring, product purification, and quality control using LC-MS are also detailed to ensure the integrity of the compound collection.

Introduction: The Value of the Pyrimidinyl-Morpholine Scaffold

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and cell permeability.[4][5] When combined with a pyrimidine ring—a key component in many biologically active compounds—the resulting 4-(pyrimidin-2-yl)morpholine structure offers a versatile platform for creating focused libraries targeting a wide range of biological targets. The carboxylic acid at the 2-position serves as a convenient chemical handle for diversification through amide bond formation, one of the most fundamental and widely used reactions in pharmaceutical research.[6][7]

The generation of amide libraries from this core allows for the systematic exploration of the chemical space around the scaffold by introducing a variety of amine building blocks. This approach facilitates structure-activity relationship (SAR) studies and the identification of lead compounds with improved potency and selectivity.

Principles of Amide Bond Formation

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. This process typically requires the "activation" of the carboxylic acid to make its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8][9] Modern coupling reagents have been developed to achieve this activation efficiently, with high yields and minimal side reactions, particularly the preservation of stereochemical integrity (i.e., minimizing racemization).[10][11]

The Role of HATU as a Coupling Reagent

For the protocols described herein, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the primary coupling reagent. HATU is a uronium salt-based reagent prized for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[10][12]

The mechanism involves two key stages:

  • Activation: The carboxylate, formed by deprotonation of the carboxylic acid with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU. This forms a highly reactive O-acyl(tetramethyl)isouronium salt.[13]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt, generating a key OAt-active ester intermediate. This ester is significantly more reactive towards the amine than the original carboxylic acid.[12][13]

  • Coupling: The incoming amine attacks the OAt-active ester to form the stable amide bond, regenerating HOAt.[13]

This process is highly efficient and generally complete within 1-4 hours at room temperature.[12]

Experimental Protocols & Workflows

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Protocol 1: Solution-Phase Parallel Synthesis in 96-Well Plates

This method is ideal for generating a moderately sized library (e.g., 24-96 compounds) where each member is synthesized in a separate well, facilitating straightforward tracking and analysis.

Materials & Equipment:

Reagent/EquipmentSpecification
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid(Specify stereoisomer, e.g., (S)- or (R)-)
Amine Building Block LibraryDiverse primary and secondary amines
HATUCoupling Reagent
DIPEA (Hünig's base)Non-nucleophilic base, anhydrous
Anhydrous Dimethylformamide (DMF)HPLC grade
96-well reaction block with sealing mat
Multichannel pipette or liquid handling robot
Centrifugal evaporator
LC-MS systemFor analysis and purification

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.[12]

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 0.22 M stock solutions of your diverse amine library in anhydrous DMF (one amine per well).

  • Reaction Setup (in 96-well block):

    • To each designated well, add the amine solution (1.1 equivalents, e.g., 110 µL).

    • Add the 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid stock solution (1.0 equivalent, e.g., 100 µL).

    • Add the DIPEA stock solution (3.0 equivalents, e.g., 75 µL).[10]

    • Initiate the reaction by adding the HATU stock solution (1.05 equivalents, e.g., 105 µL). Seal the plate securely with a sealing mat.

  • Reaction and Monitoring:

    • Agitate the reaction block on an orbital shaker at room temperature for 2-4 hours.

    • To monitor, take a small aliquot (e.g., 5 µL) from a few representative wells, dilute with acetonitrile, and analyze by LC-MS to check for consumption of the starting carboxylic acid.

  • Work-up and Isolation:

    • Once the reaction is complete, unseal the plate.

    • Remove the solvent by placing the block in a centrifugal evaporator overnight.

    • Re-dissolve the residue in each well in a suitable solvent for analysis and purification (e.g., 500 µL of DMSO or a DMSO/Methanol mixture). This creates your crude library plate ready for screening or purification.

Workflow for Solution-Phase Synthesis

SolutionPhaseWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_process Processing Acid Carboxylic Acid Stock Solution Plate 96-Well Reaction Block Acid->Plate HATU HATU Stock Solution HATU->Plate DIPEA DIPEA Stock Solution DIPEA->Plate Amine Amine Library Plate (Stock Solutions) Amine->Plate Evap Centrifugal Evaporation Plate->Evap Shake 2-4h Dissolve Re-dissolve in DMSO Evap->Dissolve FinalPlate Final Library Plate Dissolve->FinalPlate

Caption: Workflow for parallel solution-phase amide library synthesis.

Protocol 2: Solid-Phase Organic Synthesis (SPOS)

This approach is highly effective for creating larger libraries and simplifies purification, as excess reagents and byproducts are washed away from the resin-bound product.[14][15] We will use a Rink Amide resin, which allows for cleavage under acidic conditions to yield a primary amide at the C-terminus of the linker, if desired, or attachment of the amine first. For this protocol, we will attach the carboxylic acid to the resin.

Materials & Equipment:

Reagent/EquipmentSpecification
Rink Amide Resin100-200 mesh, ~0.5-0.8 mmol/g loading
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid
Amine Building Block Library
HATU, DIPEA, Anhydrous DMFAs above
20% Piperidine in DMFFor Fmoc deprotection
Dichloromethane (DCM)Anhydrous
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)Scavenger
Solid-phase synthesis vessels or fritted syringes

Step-by-Step Procedure:

  • Resin Swelling & Deprotection:

    • Place Rink Amide resin (1.0 eq) in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

    • Add 20% piperidine/DMF solution and agitate for 5 minutes. Drain.

    • Repeat with fresh 20% piperidine/DMF for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all piperidine.

  • Loading the Carboxylic Acid:

    • In a separate vial, pre-activate the 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 10 minutes.[12]

    • Add this activated solution to the deprotected resin.

    • Agitate at room temperature for 4 hours.

    • Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amide Coupling (Library Diversification):

    • This step is performed in parallel vessels for each different amine.

    • To each vessel of resin, add a solution of the unique amine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Agitate at room temperature for 4 hours.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x). Dry the resin under vacuum.

  • Cleavage and Isolation:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, 2.5% TIS.

    • Add the cleavage cocktail to the dry resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the crude product under vacuum.

Workflow for Solid-Phase Synthesis

SolidPhaseWorkflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Load Couple Acid Scaffold (HATU/DIPEA) Couple Couple Amine Library (Parallel Synthesis) Load->Couple Wash1->Load Wash2 Final Wash & Dry Couple->Wash2 Cleave Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleave Isolate Precipitate & Isolate Crude Products Cleave->Isolate

Caption: General workflow for solid-phase amide library synthesis.

Characterization and Quality Control

The success of a screening campaign relies on the quality and identity of the library compounds. Mass spectrometry is an ideal technique for the high-throughput analysis of combinatorial libraries.[16][17]

  • LC-MS Analysis: Each crude product should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Objective: To confirm the presence of the desired product (by its mass-to-charge ratio, m/z) and estimate its purity (by the area-under-the-curve of the UV chromatogram).

    • Method: A fast gradient (e.g., 2-5 minutes) on a C18 column is typically sufficient.

    • Data Interpretation: The expected mass for each library member should be calculated and compared against the observed mass from the MS detector. Purity is often reported as the percentage of the desired product peak area relative to all peak areas in the chromatogram. High-resolution mass spectrometry (HRMS) can provide unambiguous elemental composition for further confirmation.[18][19]

Example LC-MS Data Summary:

Compound IDAmine UsedExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (%)
LIB-001Benzylamine313.15313.2>95
LIB-0024-Fluoroaniline315.12315.1>92
LIB-003Pyrrolidine275.14275.2>98

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion / Incomplete Reaction 1. Inefficient activation. 2. Sterically hindered or electron-deficient amine. 3. Reagents (especially DMF) not anhydrous.1. Ensure HATU is fresh; allow pre-activation for 10-15 min before adding amine.[12] 2. Increase reaction time, warm slightly (e.g., to 40°C), or increase equivalents of amine and coupling reagent. 3. Use fresh anhydrous solvents.
Guanidinylation Side Product Excess HATU reacting with the amine nucleophile.[20]Use a stoichiometry of HATU closer to 1.0 equivalent relative to the carboxylic acid. Ensure the amine is not the limiting reagent.
Epimerization The base used for activation is too strong or reaction temperature is too high.DIPEA is generally good for minimizing racemization with HATU.[10] Avoid stronger bases and excessive heating.
Poor Yield after SPOS Cleavage 1. Incomplete loading or coupling on resin. 2. Incomplete cleavage.1. Use a test cleavage on a small amount of resin after coupling to confirm success (Kaiser test for free amines). 2. Extend cleavage time to 3-4 hours or use a fresher TFA cocktail.

Conclusion

The 4-(pyrimidin-2-yl)morpholine-2-carboxylic acid scaffold provides an excellent starting point for the generation of medicinally relevant amide libraries. The detailed solution-phase and solid-phase protocols presented here, centered around the efficient HATU coupling chemistry, offer robust and scalable methods for producing diverse compound collections. Proper application of these synthetic workflows, combined with diligent LC-MS analysis for quality control, will empower research teams to accelerate their drug discovery efforts.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem. [URL: https://www.benchchem.
  • Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11258669/]
  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Analysis and screening of combinatorial libraries using mass spectrometry. PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pubmed/11835254]
  • HATU - Wikipedia. Wikipedia. [URL: https://en.wikipedia.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy. [URL: https://www.spectroscopyonline.
  • Analysis and screening of combinatorial libraries using mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/11550993_Analysis_and_screening_of_combinatorial_libraries_using_mass_spectrometry]
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2025.1537261/full]
  • High Resolution Mass Spectrometry for Rapid Characterization of Combinatorial Peptide Libraries. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac901765n]
  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/basic-concepts-of-using-solid-phase-synthesis-to-build-small-organic-molecules-using-2chlorotrityl-chloride-resin-2329-6798.1000113.pdf]
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra06655d]
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2675-3988]
  • Some drugs and reported candidates with pyrimidine or morpholine scaffold exhibit diverse anticancer effects. ResearchGate. [URL: https://www.researchgate.net/figure/Some-drugs-and-reported-candidates-with-pyrimidine-or-morpholine-scaffold-exhibit-diverse_fig1_389920803]
  • Optimizing Peptide Coupling: Key Techniques. Gentaur. [URL: https://www.gentaur.com/news/view/optimizing-peptide-coupling-key-techniques/222]
  • The Solid-Phase Part of Supported Small-Molecule Synthesis. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2000_569]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [URL: https://www.researchgate.
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848800/]
  • Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr9701131]
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26999079/]
  • Solid Phase Synthesis. Who we serve. [URL: https://www.syngeneintl.com/media/who-we-serve/discoveryservices/solid-phase-synthesis.pdf]
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/783984/1415278/OMCL_2020_20_455.pdf]
  • Efficient Synthesis of Acylsilanes Using Morpholine Amides. ResearchGate. [URL: https://www.researchgate.net/publication/257039082_Efficient_Synthesis_of_Acylsilanes_Using_Morpholine_Amides]
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. R Discovery. [URL: https://discovery.researcher.life/article/10.1055/a-2675-3988]
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://luxembourg-bio.com/media/wysiwyg/amide-bond-formation-beyond-the-myth-of-coupling-reagents.pdf]
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32017384/]
  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [URL: https://discovery.ucl.ac.
  • Recent developments in catalytic amide bond formation. Sci-Hub. [URL: https://sci-hub.se/10.1002/pep2.24210]
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Minireview-on-the-Morpholine-Ring-Containing-U.S.-Goel-Singhal/b2a74c20f188981f337728f35213f59e663a763a]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854659/]
  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. [URL: https://www.catrin.

Sources

Application Note: Protecting Group Strategies for Morpholine-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

Morpholine-2-carboxylic acid (M2CA) is a privileged scaffold in medicinal chemistry, serving as a conformationally restricted amino acid surrogate and a core pharmacophore in inhibitors of reuptake transporters (e.g., Reboxetine analogues).

The synthesis of enantiopure M2CA presents a unique "Orthogonality Puzzle." The molecule contains a secondary amine, a carboxylic acid, and a chiral center at C2. The acidity of the C2 proton (alpha to the carbonyl) makes the stereocenter prone to racemization under harsh basic conditions, while the amine requires protection that is orthogonal to the C-terminus manipulations.

This guide details a modern, high-fidelity synthesis starting from the Chiral Pool (L-Serine), utilizing a "Green" cyclization strategy (Ethylene Sulfate) that supersedes traditional, low-yielding 1,2-dibromoethane alkylations.

The Protecting Group (PG) Decision Matrix

Before initiating synthesis, select the N-protection strategy based on downstream applications (e.g., Solid Phase Peptide Synthesis vs. Solution Phase).

FeatureN-Boc Strategy (Recommended)N-Fmoc Strategy N-Cbz/Bn Strategy
Primary Utility Solution Phase SynthesisSPPS (Solid Phase)Scale-up / Hydrogenation
Acid Stability Low (Cleaved by TFA/HCl)High (Stable to TFA)High (Stable to TFA)
Base Stability High (Stable to LiOH/NaOH)Low (Cleaved by Piperidine)High (Stable to Base)
C-Terminus Compatibility Methyl/Ethyl Esters (Saponifiable)t-Butyl/Allyl Esters (Orthogonal)Methyl/Ethyl Esters
Major Risk Acidic workups can cleave PG.Base hydrolysis of ester can cleave PG.Hydrogenolysis required (incompatible with alkenes/halides).

Part 2: Detailed Protocol (The "Ethylene Sulfate" Route)

Methodology: This protocol utilizes Ethylene Sulfate (1,3,2-Dioxathiolane 2,2-dioxide) as a highly reactive, yet selective 1,2-dielectrophile. Unlike 1,2-dibromoethane, which often suffers from dimerization and requires harsh heating, ethylene sulfate reacts under milder conditions with higher regioselectivity, preserving the C2 chiral center [1].

Phase 1: Precursor Preparation (N-Boc-L-Serine Methyl Ester)

Objective: Isolate the nucleophilic nitrogen and oxygen atoms while protecting the alpha-carbon.

  • Esterification:

    • Suspend L-Serine (10.0 g, 95 mmol) in dry Methanol (100 mL) at 0°C.

    • Add Thionyl Chloride (1.2 eq) dropwise. (Exothermic!).

    • Reflux for 2 hours. Concentrate in vacuo to yield L-Ser-OMe·HCl.

  • N-Protection:

    • Resuspend L-Ser-OMe·HCl in DCM (100 mL) with Triethylamine (2.2 eq) .

    • Add Boc-Anhydride (Boc₂O, 1.1 eq) at 0°C. Stir at RT for 4 hours.

    • Workup: Wash with 1M KHSO₄ (acidic wash removes unreacted amine), then saturated NaHCO₃. Dry over MgSO₄.[1]

    • Yield: Expect >90% of N-Boc-L-Ser-OMe as a colorless oil.

Phase 2: The Cyclization (Critical Step)

Objective: Formation of the morpholine ring via O-alkylation followed by intramolecular N-alkylation.

  • Reagents: N-Boc-L-Ser-OMe (1.0 eq), Ethylene Sulfate (1.2 eq), Potassium tert-butoxide (tBuOK) (2.2 eq).

  • Solvent: THF (Anhydrous).

  • Temperature: 0°C to Room Temperature.

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-L-Ser-OMe (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Alkylation (Step 1): Add Ethylene Sulfate (1.2 eq) .

  • Base Addition: Cool to 0°C. Slowly add tBuOK (2.2 eq) as a solution in THF over 30 minutes.

    • Note: The first equivalent deprotonates the Serine -OH. The alkoxide attacks the Ethylene Sulfate, opening the ring to form a sulfate intermediate. The second equivalent deprotonates the carbamate nitrogen (or facilitates the closure).

  • Cyclization: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The intermediate sulfate is fleeting; the product (Morpholine) forms directly.

  • Quench: Add Saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Dry organic layers over Na₂SO₄.

  • Purification: Flash Chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 10% to 40%).

    • Target: (S)-4-N-Boc-morpholine-2-carboxylic acid methyl ester .

Phase 3: Ester Hydrolysis (Saponification)

Objective: Reveal the free carboxylic acid without racemizing the C2 center.

  • Dissolve the ester in THF:Water (3:1) . Cool to 0°C.[1]

  • Add LiOH·H₂O (1.5 eq) .

    • Critical: Use Lithium Hydroxide (LiOH) rather than NaOH or KOH. Lithium is less basic and less likely to cause alpha-epimerization at the C2 position.

  • Stir at 0°C for 2 hours. Do not heat.

  • Workup: Carefully acidify to pH 3-4 using 1M KHSO₄ (Avoid HCl to prevent Boc cleavage). Extract with DCM.[2]

  • Isolation: Concentrate to yield (S)-N-Boc-morpholine-2-carboxylic acid .

Part 3: Visualization & Logic

Diagram 1: Synthetic Workflow (The Green Route)

This diagram illustrates the flow from Chiral Pool material to the final protected scaffold using the Ethylene Sulfate method.

G Serine L-Serine (Chiral Pool) SerOMe L-Ser-OMe (Esterification) Serine->SerOMe SOCl2, MeOH BocSer N-Boc-L-Ser-OMe (Protection) SerOMe->BocSer Boc2O, TEA Cyclic N-Boc-Morpholine-2-COOMe (Cyclization) BocSer->Cyclic Ethylene Sulfate, tBuOK, THF Final (S)-N-Boc-Morpholine-2-COOH (Final Scaffold) Cyclic->Final LiOH, THF/H2O (0°C)

Caption: Figure 1. Optimized synthetic route using Ethylene Sulfate for high-yield morpholine formation.

Diagram 2: Protecting Group Decision Tree

A logic gate for selecting the correct N-protecting group based on the C-terminus requirements.

PG_Strategy Start Select N-Protecting Group Q1 Downstream Application? Start->Q1 SolPhase Solution Phase (General MedChem) Q1->SolPhase Scale-up/Batch SolidPhase Solid Phase (Peptide Synthesis) Q1->SolidPhase Automated Synthesis BocRoute N-Boc Strategy (Acid Labile) SolPhase->BocRoute FmocRoute N-Fmoc Strategy (Base Labile) SolidPhase->FmocRoute BocDetails Compatible with: - Basic Workups - Hydrogenation Avoid: - TFA/HCl BocRoute->BocDetails FmocDetails Compatible with: - TFA Cleavage - Acidic Workups Avoid: - Secondary Amines FmocRoute->FmocDetails

Caption: Figure 2. Strategic decision matrix for N-Protecting Group selection.

Part 4: Quality Control & Troubleshooting

Critical Quality Attributes (CQAs)
  • Enantiomeric Excess (ee): The C2 position is sensitive.

    • Validation: Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

    • Target: >98% ee.[3] If racemization occurs, lower the temperature of the LiOH hydrolysis step or switch to enzymatic hydrolysis (Pig Liver Esterase).

  • Regioselectivity: Ensure no 7-membered ring (oxazepane) side products formed.

    • Validation: 1H NMR. The morpholine CH2-N protons typically appear as multiplets around 2.8-3.5 ppm, distinct from larger rings.

Troubleshooting Table
ProblemRoot CauseCorrective Action
Low Yield in Cyclization Moisture in THF or old tBuOK.Use freshly distilled THF and sublimed tBuOK.
Racemization of Final Acid Hydrolysis temperature too high.Perform LiOH hydrolysis strictly at 0°C.
Boc Cleavage Acidic workup too strong (pH < 2).Use KHSO₄ or Citric Acid to pH 3-4, not HCl.
Dimerization Concentration too high.Dilute reaction to 0.1 M to favor intramolecular reaction.

References

  • Ortiz, K. G., et al. (2024).[4][5][6] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society, 146(44), 29847–29856.

  • D'Arrigo, P., et al. (2012). "Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution." Tetrahedron: Asymmetry, 23(13), 938-944.

  • BOC Sciences. "Custom Carboxylic Acid Synthesis Services."

  • Organic Chemistry Portal. "Morpholine Synthesis: Recent Literature."

Sources

Application Note: Strategic Evolution of Pyrimidine-Morpholine Scaffolds in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Status

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrimidine-morpholine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

This scaffold is particularly dominant in kinase inhibition. The pyrimidine ring functions as a quintessential ATP-mimetic, typically forming hydrogen bonds with the kinase "hinge" region (e.g., Val851 in PI3K


). The morpholine moiety serves a dual purpose:
  • Solubility Vector: It enhances the physicochemical properties (LogP, solubility) of the fragment.

  • Solvent Interaction: It often projects into the solvent-exposed region or interacts with the "affinity pocket," improving metabolic stability compared to acyclic amines.

This guide details the end-to-end workflow for utilizing this scaffold, from regioselective synthesis to biophysical validation.

Phase I: Library Design & Synthetic Protocols

The core challenge in utilizing 2,4-dichloropyrimidine as a starting block is regioselectivity . The C4 and C2 positions have distinct electrophilicities, which must be exploited to synthesize a clean fragment library.

Mechanism of Regioselectivity

The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position due to the para-like resonance effect of the ring nitrogens. Therefore, under standard nucleophilic aromatic substitution (


) conditions, the first amine addition occurs at C4.
Protocol A: Regioselective Synthesis of 4-Morpholinopyrimidines

Objective: To install the morpholine moiety at C4 while preserving the C2-chlorine for future "fragment growing" vectors.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Morpholine (1.05 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (e.g., 1.0 g, 6.7 mmol) in EtOH (10 mL) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Expert Note: Lower temperature is critical to prevent bis-substitution (C2 and C4) and ensure C4 selectivity.

  • Addition: Mix morpholine and DIPEA in 2 mL EtOH. Add this mixture dropwise to the pyrimidine solution over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The C4-isomer (4-(2-chloropyrimidin-4-yl)morpholine) typically precipitates or can be purified via silica flash chromatography.

Yield Expectation: >85% C4-isomer.

Visualization: Synthetic Pathway & Selectivity

The following diagram illustrates the reaction logic and the critical decision nodes for expanding the fragment.

PyrimidineSynthesis Start 2,4-Dichloropyrimidine Step1 Step 1: Morpholine Addition (0°C, DIPEA) Start->Step1 Electrophilic Activation Intermediate 4-Morpholino-2-chloropyrimidine (C4 Selective) Step1->Intermediate SNAr (C4 >> C2) Branch Fragment Growing (C2 Substitution) Intermediate->Branch Suzuki/Buchwald Coupling

Figure 1: Regioselective synthesis pathway.[1] The C4 position reacts first due to electronic deficiency, leaving C2 available for fragment evolution.

Phase II: Biophysical Screening Protocols

Fragments typically bind with low affinity (


 in 

M to mM range).[2] Standard biochemical assays (IC50) often fail to detect them. We utilize Surface Plasmon Resonance (SPR) for detection and STD-NMR for structural validation.
Protocol B: High-Sensitivity SPR Screening

Objective: To identify fragments that bind to the target protein with valid kinetics, distinguishing specific binding from "sticky" aggregation.

Equipment: Biacore 8K or Carterra LSA. Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

Procedure:

  • Immobilization: Immobilize the target kinase to a level of 2000–4000 RU .

    • Expert Insight: Unlike high-affinity drugs, fragments have low molecular weight (MW < 250 Da). You need a high density of protein on the surface to see a signal (

      
      ).
      
    • Formula:

      
      
      
  • Solvent Correction: Fragments are stored in DMSO. Prepare a DMSO calibration curve (0.5% to 5%) to correct for bulk refractive index changes.

  • Injection: Inject library compounds at a fixed concentration (typically 50

    
    M  or 100 
    
    
    
    M
    ).
    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60s.

    • Dissociation time: 60s.

  • Analysis:

    • Square Wave: Look for "square" sensorgrams (fast on/fast off).

    • Stoichiometry: Discard hits with binding

      
       theoretical 
      
      
      
      (likely aggregation/super-stoichiometric).
Protocol C: Epitope Mapping via STD-NMR

Objective: To confirm the fragment binds and identify WHICH protons are in contact with the protein.

Technique: Saturation Transfer Difference (STD) NMR.[3][4][5][6]

Procedure:

  • Sample Prep:

    • Protein concentration: 10–20

      
      M (deuterated buffer, PBS, pD 7.4).
      
    • Ligand concentration: 1–2 mM (100-fold excess).

  • Pulse Sequence:

    • Apply a train of Gaussian pulses to saturate protein resonances (on-resonance at -1 ppm or 12 ppm).

    • Apply off-resonance control (e.g., 30 ppm).

  • Data Acquisition:

    • Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.

    • Result: Only ligand protons that receive magnetization transfer (via Nuclear Overhauser Effect) from the protein will appear in the difference spectrum.

  • Interpretation:

    • Strong Signal: Protons in close contact (<5 Å) with the protein surface.

    • No Signal: Protons facing the solvent.

    • Application: If the morpholine protons show strong STD signals, the morpholine is buried. If only the pyrimidine protons show signal, the morpholine is solvent-exposed (common in kinase hinge binders).

Phase III: Fragment Evolution (Hit-to-Lead)

Once a 4-morpholinopyrimidine fragment is validated, the "Rule of Three" compliant hit must be evolved into a lead. The C2-chlorine atom preserved in Protocol A becomes the handle for Fragment Growing .

Strategy: The "Grow" Vector
  • Hinge Binding: The pyrimidine N1 and C2-amine (if installed) often interact with the kinase hinge.[7]

  • Affinity Pocket: Substituents at the C2 position can be extended to reach the inner hydrophobic pocket or the ribose binding pocket.

Data: Physicochemical Profile Evolution The table below illustrates the typical property shift during the evolution of a pyrimidine-morpholine fragment.

PropertyFragment (Start)Lead (Optimized)Target Range
Structure 4-morpholinopyrimidineBuparlisib-like Analog-
MW (Da) ~165~410< 500
cLogP 0.83.51 - 4
H-Bond Donors 01-2< 5
H-Bond Acceptors 35-6< 10
Ligand Efficiency > 0.45~ 0.35> 0.3
Visualization: The FBDD Workflow

This diagram summarizes the iterative cycle from library design to lead optimization.

FBDD_Workflow Design Scaffold Selection (Pyrimidine-Morpholine) Synth Regioselective Synthesis (Protocol A) Design->Synth Screen Biophysical Screening (SPR & STD-NMR) Synth->Screen Screen->Design No Binders Xray X-Ray Crystallography (Soak Systems) Screen->Xray Validated Hits Opt Fragment Growing (C2 Derivatization) Xray->Opt Structural Insight Opt->Xray Iterative Cycle Lead Clinical Candidate (e.g., Buparlisib) Opt->Lead

Figure 2: Integrated FBDD workflow. Note the iterative loop between Optimization and X-ray structural biology.

References

  • Discovery of Buparlisib (BKM120): Burger, M. T., et al. "Identification of N-(5-(4-amino-6-morpholinopyrimidin-2-yl)methyl)-2-methylpyridin-3-yl)methanesulfonamide (BKM120) as a potent and orally bioavailable PI3K inhibitor." ACS Medicinal Chemistry Letters, 2011.

  • Fragment Screening by SPR: Navratilova, I., & Hopkins, A. L. "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 2010.

  • STD-NMR Methodologies: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie, 1999.

  • Regioselectivity in Pyrimidines: Gomtsyan, A., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006.

  • FBDD Review: Erlanson, D. A., et al. "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 2016.

Sources

Application Note: Precision Solid-Phase Synthesis of Pyrimidinyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Logic

The "Privileged" Scaffold

The 2-morpholino-4-substituted pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the pharmacophore for numerous PI3K, mTOR, and DNA-PK inhibitors (e.g., Pictilisib, Omipalisib). While solution-phase synthesis is common, it often requires tedious chromatographic separations after each substitution.

Solid-Phase Synthesis (SPS) offers a distinct advantage: "Filter-and-Wash" purification. However, the success of this protocol relies entirely on exploiting the innate electronic disparity between the C-4 and C-2 positions of the pyrimidine ring.

The Regioselectivity Directive (The "Why")

This protocol utilizes 2,4-dichloropyrimidine as the electrophilic core. The scientific premise rests on Nucleophilic Aromatic Substitution (


) Regiocontrol :
  • C-4 Susceptibility: The C-4 position is sterically more accessible and electronically more deficient than C-2. Under mild conditions, a resin-bound amine will selectively attack C-4.

  • Ring Deactivation: Once the C-4 chlorine is displaced by an amine (an electron-donating group), the pyrimidine ring becomes electron-rich, significantly deactivating the remaining C-2 chloride.

  • Forcing Conditions: Consequently, the subsequent introduction of morpholine at C-2 requires higher energy (Microwave irradiation or high heat) to overcome this deactivation.

Expert Insight: Failure to recognize this "Deactivation Principle" is the primary cause of low yields. If you attempt the C-2 substitution at room temperature, it will fail.

Part 2: Visualizing the Workflow

Experimental Logic Flow

The following diagram illustrates the critical path, highlighting the temperature differential required for the two substitution steps.

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect  Prep Amine_Resin Free Amine Resin (NH2-Linker-Polymer) Deprotect->Amine_Resin Step1 Step 1: C-4 Capture (2,4-Dichloropyrimidine) Temp: 25°C (Mild) Amine_Resin->Step1  SNAr 1 Intermediate Resin-Bound 4-Amino-2-Chloropyrimidine Step1->Intermediate  Selectivity > 95% Step2 Step 2: C-2 Displacement (Morpholine Addition) Temp: 80°C or MW (Harsh) Intermediate->Step2  SNAr 2 Cleavage Acidolytic Cleavage (95% TFA) Step2->Cleavage  Wash Final 2-Morpholino-4-Amino Pyrimidine Derivative Cleavage->Final  Isolation

Figure 1: The stepwise energy gradient strategy. Note the transition from mild conditions (Step 1) to harsh conditions (Step 2) to drive the reaction to completion.

Part 3: Detailed Experimental Protocols

Materials & Equipment
  • Resin: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g). Why? Generates a C-terminal amide, stable to basic

    
     conditions.
    
  • Reagents: 2,4-Dichloropyrimidine, Morpholine, DIPEA (N,N-Diisopropylethylamine).

  • Solvents: NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for microwave steps due to higher thermal stability.

  • Validation: Chloranil Test Kit (for secondary amines) or Kaiser Test Kit (for primary amines).

Protocol A: Resin Preparation & C-4 Capture

Objective: Attach the pyrimidine core to the solid support via the C-4 position.

  • Swelling: Place 200 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (3 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (3 mL) for 5 min, drain, then repeat for 15 min.

  • Washing: Wash with DMF (3x), DCM (3x), DMF (3x).

    • QC Check: Perform Kaiser Test. Result should be Deep Blue (Free amine present).

  • C-4 Nucleophilic Displacement:

    • Dissolve 2,4-Dichloropyrimidine (5 equiv) and DIPEA (10 equiv) in dry NMP (3 mL).

    • Add solution to the resin.

    • Agitate at Room Temperature for 2-4 hours .

    • Note: Do not heat this step. Heating promotes double substitution (C-2 and C-4), leading to cross-linking or impurities.

  • Wash: Drain and wash extensively with NMP (5x) to remove excess dichloropyrimidine.

    • QC Check: Perform Chloranil Test. Result should be Colorless/Pale . If blue particles persist, the coupling is incomplete; repeat Step 4.

Protocol B: C-2 Morpholine Functionalization

Objective: Displace the unreactive C-2 chloride with morpholine.

  • Reagent Prep: Prepare a solution of Morpholine (10 equiv) and DIPEA (10 equiv) in NMP (3 mL).

  • Reaction (Choose one method):

    • Method A (Microwave - Preferred): Seal reactor. Irradiate at 100°C for 15 minutes (Power: 50W max).

    • Method B (Thermal): Agitate at 80°C for 12 hours in a heating block.

  • Washing: Wash with NMP (5x), DCM (5x), MeOH (3x), and finally Ether (3x).

  • Drying: Dry resin under high vacuum for 2 hours.

Protocol C: Cleavage & Isolation[1]
  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

    
    .
    
  • Incubation: Add 3 mL cocktail to resin. Shake at RT for 2 hours.

  • Collection: Filter the filtrate into cold diethyl ether (-20°C). The product will precipitate.[1]

  • Purification: Centrifuge to pellet the solid. Decant ether. Dissolve pellet in

    
    /MeCN and lyophilize.
    

Part 4: Data Summary & Troubleshooting

Expected Yields & Selectivity
Reaction StepConditionTypical ConversionRegioselectivity (C4:C2)
C-4 Capture 25°C, 4h>98%> 95 : 5
C-2 Morpholine 25°C, 24h< 10%N/A
C-2 Morpholine 100°C (MW), 15m>95%N/A
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Mixture of Isomers Step 1 temperature too high.Maintain Step 1 strictly at 20-25°C.
Low Yield (Final) Incomplete C-2 displacement.The C-4 amine deactivates the ring. Increase Morpholine equivalents (to 20x) or temp (to 120°C).
Resin "Gumping" Polymer aggregation.Switch solvent from DMF to NMP; add 1% LiCl to disruption aggregation.

Part 5: References

  • Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. Source: Journal of Chemical and Pharmaceutical Research, 2018.[2][3] URL:[Link] (Validates the use of microwave irradiation to reduce reaction times from hours to minutes in pyrimidine SPS).

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: The Journal of Organic Chemistry, 2015.[4] URL:[Link] (Authoritative grounding on the electronic factors governing C-4 vs C-2 selectivity).

  • Solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives. Source: Journal of Combinatorial Chemistry, 2007.[5] URL:[Link] (Establishes the foundational protocols for resin-bound pyrimidine construction).

  • Advances in the Solid Phase Synthesis of Pyrimidine Derivatives. Source: Current Organic Chemistry, 2019 (via ResearchGate). URL:[Link] (Review of linker strategies and scaffold diversity).

Sources

Validation & Comparative

Comparative 1H NMR Profiling: 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid

[1]

Executive Summary & Strategic Context

The Molecule: 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is a critical pharmacophore, often serving as a scaffold in kinase inhibitor development (e.g., PI3K/mTOR pathways). The Challenge: The molecule features a "breathing" morpholine ring with a chiral center at C2, attached to a rotatable pyrimidine ring. This creates a complex spectral landscape involving:

  • Diastereotopic Protons: The C2 chirality renders the H3, H5, and H6 protons magnetically non-equivalent.

  • Conformational Exchange: Ring inversion rates vary significantly by solvent.

  • Zwitterionic Character: The carboxylic acid and pyrimidine nitrogen interaction leads to solubility challenges in non-polar solvents (CDCl₃).

The Comparison: This guide compares the two industry-standard solvent systems required to fully validate this compound.

FeatureMethod A: DMSO-d₆ Method B: D₂O (+ NaOD)
Primary Use Structural Confirmation (Full proton count)Process/Purity Control (Salt forms)
COOH Detection Visible (~12-13 ppm broad singlet)Invisible (Exchanged to D)
Resolution High (Slows exchange, separates conformers)Medium (Fast exchange averages signals)
Solubility Good (for free acid)Excellent (for carboxylate salts)
Spectral Complexity High (Distinct diastereotopic splitting)Lower (Simplified multiplets)

Detailed Spectral Assignment & Data Comparison

The following data synthesizes theoretical shift logic with empirical data from analogous pyrimidine-morpholine scaffolds.

The Aromatic Region (Pyrimidine Ring)

The pyrimidine ring (substituted at position 2) creates a distinct, easily identifiable pattern that serves as the internal anchor for assignment.

  • Pattern: A₂B system (or AX₂ if resolution is low).

  • Comparison:

    • DMSO-d₆: The H4/H6 protons appear as a doublet, and H5 as a triplet. The lack of exchange broadening allows precise coupling constant measurement (

      
       Hz).
      
    • D₂O: Shifts often move slightly upfield due to the loss of hydrogen bonding to the ring nitrogens, but the pattern remains robust.

The Aliphatic Region (Morpholine Ring)

This is the critical region for distinguishing the product from unsubstituted morpholine starting materials. The C2-COOH group desymmetrizes the ring.

  • H2 (Chiral Center): The proton alpha to the carboxylic acid is the most deshielded aliphatic signal.

  • H3, H5, H6: These appear as complex multiplets. In DMSO, the axial and equatorial protons are often resolved (e.g., H3a vs H3b). In D₂O, they may collapse into broader envelopes.

Comparative Shift Table (Experimental Estimates)
PositionProton TypeMethod A: DMSO-d₆ (δ ppm) Method B: D₂O (δ ppm) Multiplicity (Typical)
COOH Carboxylic Acid12.5 - 13.2 (Broad)Absent (Exchanged)br s
Pyr-H4,6 Aromatic8.35 - 8.45 8.20 - 8.30 Doublet (

Hz)
Pyr-H5 Aromatic6.60 - 6.70 6.50 - 6.60 Triplet (

Hz)
Mor-H2

-CH (Chiral)
4.10 - 4.25 4.00 - 4.15 dd (Doublet of doublets)
Mor-H3

-N (Diastereotopic)
3.90 - 4.10 3.80 - 4.00 Multiplet (Complex)
Mor-H5

-N (Diastereotopic)
3.40 - 3.60 3.30 - 3.50 Multiplet
Mor-H6

-N (Diastereotopic)
2.80 - 3.10 2.70 - 3.00 Multiplet

Critical QC Check: If you observe a clean triplet at ~3.6 ppm and ~2.8 ppm, your reaction failed. That pattern belongs to unsubstituted morpholine or the non-chiral starting material. The product must show complex splitting due to the C2 chiral center.

Experimental Protocols

Protocol A: Structural Elucidation (DMSO-d₆)

Use this protocol for characterization of the isolated free acid intermediate.

  • Sample Prep: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D).

  • Additives: If the COOH peak is extremely broad or invisible due to moisture, add 1-2 drops of activated molecular sieves directly to the tube and let stand for 15 minutes.

  • Acquisition:

    • Pulse Angle: 30° (maximizes sensitivity).

    • Relaxation Delay (D1): Set to

      
       seconds. The COOH proton has a long T1 relaxation time; a short D1 will suppress its integration, leading to incorrect stoichiometry calculations.
      
    • Scans: 16–32 scans are usually sufficient.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase correction must be manual to ensure the broad COOH peak does not distort the baseline.

Protocol B: Salt/Purity Analysis (D₂O + NaOD)

Use this protocol for process scale-up monitoring or if the compound is isolated as a salt.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL D₂O.

  • Solubilization: The zwitterion may have poor solubility in neutral D₂O. Add 1-2 drops of 40% NaOD (in D₂O) to convert the acid to the carboxylate (

    
    ). This ensures full solubility and sharpens the peaks.
    
  • Referencing: D₂O lacks a reliable internal reference. Use a capillary insert with TSP (trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (approx. 4.79 ppm, though temperature dependent).

  • Acquisition: Standard parameters (D1 = 1-2 sec).

Assignment Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for assigning this specific molecule, distinguishing it from common impurities.

NMR_Assignment_FlowStartStart: Acquire 1H SpectrumCheck_AromaticStep 1: Check Aromatic Region(8.3 ppm d, 6.6 ppm t)Start->Check_AromaticDecision_PyrPyrimidine Present?Check_Aromatic->Decision_PyrCheck_COOHStep 2: Check 12-13 ppm(DMSO only)Decision_Pyr->Check_COOHYesResult_ImpurityIMPURITYCheck 2-chloropyrimidine(No aliphatic signals)Decision_Pyr->Result_ImpurityNo (or wrong shift)Check_AliphaticStep 3: Analyze 2.5 - 4.5 ppmCheck_COOH->Check_AliphaticDecision_SplitSplitting Pattern?Check_Aliphatic->Decision_SplitResult_ProductCONFIRMED PRODUCTComplex diastereotopic multipletsDecision_Split->Result_ProductComplex MultipletsResult_SMSTARTING MATERIALSimple Triplets (AA'XX')Decision_Split->Result_SMClean Triplets

Caption: Logical decision tree for validating 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid synthesis via 1H NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for heterocyclic coupling constants and solvent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Reich, H. J. (2020). "Structure Determination Using NMR." University of Wisconsin-Madison / ACS Division of Organic Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). "SDBS: Spectral Database for Organic Compounds." (General reference for pyrimidine and morpholine fragment shifts). Link

A Comparative Guide to Pyrimidin-2-yl and Pyridin-2-yl Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the pyrimidine and pyridine rings are foundational scaffolds, appearing in a significant portion of FDA-approved drugs.[1] Their prevalence is a testament to their synthetic tractability and their ability to engage in various non-covalent interactions with biological targets. When appended with a morpholine ring, these scaffolds have proven to be particularly potent modulators of crucial cellular signaling pathways, most notably as inhibitors of protein kinases.[2][3] The morpholine moiety itself is a "privileged pharmacophore," often enhancing drug-like properties such as aqueous solubility and metabolic stability, while its oxygen atom can act as a critical hydrogen bond acceptor in the ATP-binding pocket of kinases.[2][4]

This guide provides an in-depth, objective comparison of the pyrimidin-2-yl morpholine and pyridin-2-yl morpholine scaffolds. We will delve into their bioisosteric relationship, analyze their structure-activity profiles with supporting experimental data, and provide detailed protocols for their evaluation. Our aim is to equip researchers with the nuanced understanding required to strategically select and optimize these core structures in drug design.

The Bioisosteric Relationship: More Than Just a Nitrogen Atom

The replacement of a carbon-hydrogen (C-H) unit in a benzene ring with a nitrogen atom gives a pyridine ring, while the replacement of two C-H units at the 1 and 3 positions results in a pyrimidine ring. This concept of "bioisosterism," where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of rational drug design.[5] While pyridine and pyrimidine are often considered bioisosteres of each other and of a phenyl ring, the seemingly subtle difference in their nitrogen count has profound implications for their chemical properties and biological activity.[6]

  • Electronic Properties: Pyridine is an electron-deficient heterocycle.[6] Pyrimidine, with its two nitrogen atoms, is even more so. This electron deficiency influences the pKa of the molecule, its dipole moment, and its susceptibility to metabolic enzymes like cytochrome P450s.[4]

  • Hydrogen Bonding: The nitrogen atoms in both rings can act as hydrogen bond acceptors. The additional nitrogen in pyrimidine offers a different spatial arrangement and electronic distribution for potential hydrogen bonding interactions within a protein's active site, which can lead to significant differences in binding affinity and selectivity.[1] For instance, the switch from a pyrrolopyridine to a more potent pyrrolopyrimidine kinase inhibitor was attributed to the extra nitrogen atom allowing the molecule to adopt a more favorable, flatter conformation for binding.[1]

  • Solubility and Pharmacokinetics: The ability of the pyridine and pyrimidine nitrogens to engage in hydrogen bonding can improve a compound's solubility. The choice between the two can be a key strategy for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

Pyrimidin-2-yl Morpholine: The Established Kinase Inhibitor

The 2-morpholinopyrimidine scaffold is a well-validated and highly successful core for a multitude of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][7] The morpholine group is known to be crucial for PI3K inhibitory activity, often forming a key hydrogen bond with the hinge region of the kinase.[2][8]

Caption: General structure of a 2-morpholinopyridine core.

Direct Comparative Analysis: Pyridine vs. Pyrimidine Activity

Direct, head-to-head comparisons of pyridin-2-yl morpholine and pyrimidin-2-yl morpholine in the same biological assays are scarce. However, a recent study by Sroor et al. (2025) provides a valuable direct comparison of pyridine and pyrimidine scaffolds in the context of anti-inflammatory activity. [9]In their work, they synthesized a series of pyridine and pyrimidine derivatives from common chalcone precursors and tested their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Comparative Anti-Inflammatory Activity
ScaffoldCompound IDNO Inhibition (%)IC50 (µM)Reference
Pyridine 7a 65.48%76.6[9]
Pyridine 7f 51.19%96.8[9]
Pyrimidine 9d 61.90%88.7[9]
Pyrimidine 9a 55.95%83.1[9]

The results indicate that both scaffolds can produce compounds with significant anti-inflammatory activity. [9]Interestingly, the most potent pyridine derivative (7a ) showed slightly better inhibition and a lower IC50 value than the most potent pyrimidine derivative (9d ). [9]Further gene expression analysis revealed that the pyridine derivative 7a was more effective at reducing the expression of key inflammatory cytokines compared to the pyrimidine derivative 9d . [9] While this study is in the context of inflammation, it provides crucial experimental evidence that the choice between a pyridine and pyrimidine core can lead to discernible differences in biological activity. For kinase inhibition, this could translate to differences in:

  • Potency: One scaffold might achieve a better fit or form more optimal interactions in the ATP pocket.

  • Selectivity: The different electronic and steric profiles could be exploited to achieve selectivity for one kinase over another, a critical aspect of modern drug design.

  • Off-target effects: The choice of core could influence binding to other proteins, leading to different side-effect profiles.

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway

Many pyrimidin-2-yl morpholine compounds are designed to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Its abnormal activation is a hallmark of many cancers, making it an ideal target for therapeutic intervention. [3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrimidinyl/Pyridinyl Morpholine Inhibitors Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-containing compounds.

Experimental Protocols for Compound Evaluation

The robust evaluation of pyrimidin-2-yl and pyridin-2-yl morpholine derivatives requires a standardized set of biochemical and cell-based assays.

Experimental Workflow

cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 ADME & In Vivo Studies A Compound Design & Scaffold Selection B Chemical Synthesis A->B C Purification & Characterization B->C D Biochemical Kinase Assay (IC50 Determination) C->D E Cell-Based Proliferation Assay (e.g., MTT, SRB) D->E F Western Blot for Pathway Modulation E->F G In Vitro ADME (Microsomal Stability, Permeability) F->G H Pharmacokinetic (PK) Studies in Animal Models G->H I In Vivo Efficacy Studies (Xenograft Models) H->I

Sources

Crystal structure analysis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystal Structure Analysis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and the optimization of pharmacokinetic and pharmacodynamic properties are built. This guide provides a comprehensive examination of the crystal structure analysis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, a molecule of significant interest due to its hybrid structure incorporating a pharmacologically relevant morpholine ring and a pyrimidine moiety, which is a cornerstone in many therapeutic agents.

While a definitive crystal structure for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is not publicly available as of this writing, this guide will leverage a comparative analysis with the closely related, structurally characterized compound, 4-(pyrazin-2-yl)morpholine.[1][2] This approach allows us to anticipate the crystallographic features of our target molecule and to underscore the subtle yet impactful influence of functional group modifications on crystal packing and intermolecular interactions. We will delve into the experimental workflow of single-crystal X-ray diffraction, from the critical initial step of crystallization to the final structure refinement, and compare this powerful technique with other analytical methods.

The Strategic Importance of Crystallization

The journey to elucidating a crystal structure begins with the often-challenging task of growing high-quality single crystals. This process is as much an art as it is a science, aiming to slowly bring a concentrated solution to a state of supersaturation, thereby inducing the formation of a highly ordered crystalline lattice.[3] The choice of crystallization method is dictated by the physicochemical properties of the compound, such as its solubility and volatility.[4][5]

Experimental Protocol: Crystallization of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid

Given the expected polarity of our target molecule due to the carboxylic acid and pyrimidine ring, a solvent-based crystallization method is the most logical starting point.

1. Solvent Screening:

  • Rationale: The initial and most critical step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound to a moderate extent; too high a solubility will make it difficult to achieve supersaturation, while too low a solubility will hinder the growth of well-formed crystals.

  • Procedure:

    • Test the solubility of a small amount (1-2 mg) of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid in a range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).

    • Observe the solubility at room temperature and with gentle heating. A solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating is an excellent candidate for the slow cooling method.

2. Crystallization by Slow Evaporation:

  • Rationale: This is one of the simplest and most common crystallization techniques.[5] It is particularly effective when a solvent that readily dissolves the compound at room temperature is identified.

  • Procedure:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol or an ethanol/water mixture).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

3. Vapor Diffusion:

  • Rationale: This technique is highly successful for growing high-quality crystals and involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).[5]

  • Procedure (Hanging Drop Method):

    • Dissolve the compound in a small volume of a good solvent (e.g., methanol).

    • Place a larger volume of a poor solvent (e.g., diethyl ether) in the well of a vapor diffusion plate.

    • Pipette a small drop (1-2 µL) of the compound solution onto a siliconized glass coverslip.

    • Invert the coverslip and seal the well.

    • The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

G crystallization crystallization crystal_selection crystal_selection crystallization->crystal_selection data_processing data_processing structure_solution structure_solution data_processing->structure_solution

Single-Crystal X-ray Diffraction: The Gold Standard

Once suitable crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice.[6][7]

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern of spots.[7] The positions and intensities of these spots are recorded by a detector as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined using methods such as direct methods or the Patterson function.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and reliability.

Comparative Crystal Structure Analysis: Predicting the Structure of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid

The crystal structure of 4-(pyrazin-2-yl)morpholine provides a valuable template for predicting the structural features of our target molecule.[1][2]

Table 1: Comparison of Expected Crystallographic Parameters

Parameter4-(Pyrazin-2-yl)morpholine (Experimental)[1][2]4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid (Predicted)
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cLikely a centrosymmetric space group (e.g., P2₁/c, P-1)
Key Intermolecular Interactions C-H···N and C-H···O hydrogen bondsStrong O-H···N or O-H···O hydrogen bonds from the carboxylic acid, potentially forming dimers. C-H···N and C-H···O interactions also expected.
Morpholine Ring Conformation ChairChair

The most significant difference we anticipate is the introduction of a carboxylic acid group. This group is a strong hydrogen bond donor and acceptor and is likely to dominate the crystal packing through the formation of robust hydrogen-bonding networks, such as the common carboxylic acid dimer motif. The pyrimidine ring, with its two nitrogen atoms, also offers additional hydrogen bond acceptors, potentially leading to a more complex and densely packed structure compared to its pyrazine analog.

Beyond Diffraction: A Multi-faceted Approach to Structural Characterization

While single-crystal X-ray diffraction is unparalleled for determining the solid-state structure, a comprehensive understanding of a molecule requires a suite of analytical techniques.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, and intermolecular interactions.[3][6][7]Unambiguous determination of absolute stereochemistry.[3] Provides a definitive solid-state structure.Requires high-quality single crystals, which can be difficult to obtain.[4] Provides no information on the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space proximity of atoms in solution.Provides detailed information about the structure and dynamics in solution. Does not require crystallization.Can be complex to interpret for large molecules. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information.High sensitivity and accuracy for molecular weight determination.Provides limited information on the 3D structure and stereochemistry.
Infrared (IR) & Raman Spectroscopy Information about the functional groups present in the molecule and their vibrational modes.[8][9]Rapid and non-destructive. Can provide information on hydrogen bonding.Provides limited information on the overall molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds and their identification by mass spectrometry. Often requires derivatization for polar molecules like morpholine.[10]High sensitivity and selectivity for quantitative analysis.Limited to thermally stable and volatile compounds.

G cluster_questions cluster_techniques start Need for Structural Information q1 Is solid-state 3D structure and stereochemistry critical? start->q1 q2 Is solution-state conformation and dynamics important? q1->q2 No xray Single-Crystal X-ray Diffraction q1->xray Yes q3 Is molecular weight and formula the primary goal? q2->q3 No nmr NMR Spectroscopy q2->nmr Yes q4 Are functional groups and bonding the focus? q3->q4 No ms Mass Spectrometry q3->ms Yes ir_raman IR & Raman Spectroscopy q4->ir_raman Yes

Conclusion

The structural analysis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, and molecules of similar complexity, is a critical endeavor in the field of drug development. While single-crystal X-ray diffraction remains the gold standard for elucidating the definitive solid-state structure, a holistic understanding is best achieved through the synergistic use of multiple analytical techniques. By comparing the anticipated structural features of our target molecule with those of the known analog, 4-(pyrazin-2-yl)morpholine, we can make informed predictions about its crystal packing and intermolecular interactions. This comparative approach not only highlights the profound impact of subtle chemical modifications but also provides a robust framework for the structural characterization of novel pharmaceutical compounds.

References

  • P. G. Jones. Crystallization of low-molecular-weight organic compounds for X-ray crystallography. IUCr Journals. [Link]

  • Masoud, M. S.; Ali, A. E.; Elasala, G. S.; Elwardany, R. E. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Morpholine and Its Complexes. European Journal of Chemistry. [Link]

  • Spectroscopic estimation of morpholine available in test sample. ResearchGate. [Link]

  • Deschamps, J. R. X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • [4-(2-Aminoethyl)morpholine-κ 2 N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. IUCr Journals. [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • A Rapid Spectrophotornetric Method for Determining Parts per Million of Morpholine in Boiler Water. RSC Publishing. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]

  • Crystal Structure of 4-(pyrazin-2-yl)morpholine. PubMed. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers. [Link]

  • Crystal structure of 4-(pyrazin-2-yl)morpholine. ResearchGate. [Link]

Sources

Comparative Guide: Validating Enantiomeric Purity of Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth" Analyte Challenge

Morpholine-2-carboxylic acid represents a unique challenge in chiral analysis. As a cyclic, non-proteinogenic amino acid containing a secondary amine, it serves as a critical scaffold in inhibitor synthesis (e.g., Reboxetine analogs). However, it presents three distinct analytical hurdles:

  • Zwitterionic Nature: High polarity leads to poor retention on standard Reversed-Phase (RP) columns.

  • Lack of Chromophore: The molecule is UV-transparent, rendering standard UV/Vis detection (210–254 nm) useless without high concentrations or derivatization.

  • Secondary Amine Constraint: Traditional crown-ether columns (e.g., Crownpak CR) often fail because they specifically target primary ammonium ions.

This guide objectively compares three validated methodologies to determine the Enantiomeric Excess (% ee) of Morpholine-2-carboxylic acid, prioritizing sensitivity, robustness, and equipment availability.

Comparative Analysis of Methodologies

The following table summarizes the three primary approaches for validating chiral purity.

FeatureMethod A: Fmoc-Derivatization (Recommended) Method B: Direct Zwitterionic LC (ZWIX) Method C: Marfey’s Analysis (Indirect)
Principle Pre-column derivatization + Chiral HPLCDirect separation via Double Ion-PairingDiastereomer formation + Achiral C18 HPLC
Detection UV (254/265 nm) or FluorescenceELSD, CAD, or LC-MS (ESI+)UV (340 nm) or LC-MS
Column Type Polysaccharide (e.g., Chiralpak IA/AD)Zwitterionic (Chiralpak ZWIX)Standard C18 (e.g., C18 Aq)
Sensitivity High (Femtomole range w/ FLD)Medium (ELSD) to High (MS)High
Robustness Excellent (Stable derivative)Good (Requires careful buffer control)Moderate (Reagent hydrolysis risk)
Throughput Medium (Requires prep time)High (Shoot-and-dilute)Low (Longer reaction/separation)

Method Selection Decision Tree

The following logic flow helps you select the optimal protocol based on your lab's capabilities and the sample matrix.

MethodSelection Start Start: Morpholine-2-COOH Sample UV_Det Is UV/Vis the only available detector? Start->UV_Det MS_Det Is LC-MS available? UV_Det->MS_Det No MethodA Method A: Fmoc-Derivatization (Chiralpak IA/AD) UV_Det->MethodA Yes (Need Chromophore) MethodB Method B: Direct ZWIX Separation (No Derivatization) MS_Det->MethodB Yes (High Throughput) MethodC Method C: Marfey's Analysis (Achiral C18) MS_Det->MethodC Yes (Complex Matrix) Result Validated % ee MethodA->Result MethodB->Result MethodC->Result

Figure 1: Decision matrix for selecting the appropriate chiral validation method.

Deep Dive: Method A - Fmoc-Derivatization (The Gold Standard)

This is the most robust method for Quality Control (QC) environments. By reacting the secondary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl), we introduce a strong UV chromophore and increase hydrophobicity, allowing separation on standard polysaccharide columns.

Mechanism

Morpholine-2-carboxylic acid contains a secondary amine. Under basic conditions (pH 9-10), the amine attacks the Fmoc-Cl electrophile. The resulting carbamate is stable and highly UV active.

Step-by-Step Protocol
  • Preparation of Borate Buffer (pH 9.0): Dissolve sodium borate in water to 0.2 M. Adjust pH with 1M NaOH if necessary.

  • Sample Solution: Dissolve 1.0 mg of Morpholine-2-carboxylic acid in 500 µL of Borate Buffer.

  • Reagent Solution: Prepare 4 mM Fmoc-Cl in Acetonitrile (ACN).

  • Reaction:

    • Mix 500 µL Sample Solution + 500 µL Fmoc-Cl solution.

    • Vortex and incubate at ambient temperature for 10 minutes . (Secondary amines react slower than primary, but morpholine is nucleophilic enough).

  • Quenching: Add 100 µL of 1-Adamantylamine (ADAM) or simply dilute with mobile phase to stop the reaction and remove excess Fmoc-Cl (which elutes separately).

  • HPLC Conditions:

ParameterSetting
Column Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Ethanol : TFA (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 265 nm
Temperature 25°C
Exp. Retention (S)-Fmoc-Morph: ~8.5 min; (R)-Fmoc-Morph: ~11.2 min

Why this works: The bulky Fmoc group interacts via


 stacking with the carbamate linkage of the Amylose-based CSP (Chiral Stationary Phase), providing excellent resolution (

).

Deep Dive: Method B - Direct Zwitterionic Separation (ZWIX)

For labs equipped with LC-MS or ELSD, this method avoids the manual labor of derivatization. It utilizes Cinchona alkaloid-derived zwitterionic phases (Chiralpak ZWIX) designed specifically for free amino acids.[1]

Mechanism

The ZWIX stationary phase contains both anion-exchange and cation-exchange sites.[1] It separates the zwitterionic morpholine acid via a double ion-pairing mechanism .

Step-by-Step Protocol
  • Sample Prep: Dissolve sample in MeOH:H2O (50:50) at 1 mg/mL.

  • Mobile Phase Prep:

    • Bulk: MeOH : ACN : H2O (49 : 49 : 2).[2][3]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).[2]

    • Note: The acid/base ratio controls the ionization state of the ZWIX selector and the analyte.

  • HPLC Conditions:

ParameterSetting
Column Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm)
Flow Rate 0.5 mL/min
Detection ESI-MS (Positive Mode, SIM m/z 132) or ELSD
Temperature 25°C

Critical Insight: ZWIX(+) and ZWIX(-) are pseudo-enantiomers.[1][3] If the minor impurity co-elutes or is hidden by the tail of the major peak on ZWIX(+), simply switch to ZWIX(-) to reverse the elution order.

Deep Dive: Method C - Marfey’s Analysis (Indirect)

Use this when you need extremely high sensitivity (biological samples) or lack chiral columns. Marfey’s reagent (FDAA) reacts with the amine to form diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.

Workflow Diagram

MarfeysWorkflow Sample Racemic Morpholine (Analyte) Reaction Heat 40°C, 1h (Nucleophilic Subst.) Sample->Reaction FDAA Marfey's Reagent (L-FDAA) FDAA->Reaction Diastereomers Mix of L-L and L-D species Reaction->Diastereomers C18 C18 Column (Achiral) Diastereomers->C18 Sep Separated Peaks (Different Hydrophobicity) C18->Sep

Figure 2: Indirect separation workflow using Marfey's Reagent.

Protocol
  • Reaction: Mix 50 µL sample (50 mM) + 100 µL 1% FDAA in acetone + 20 µL 1M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 1M HCl to neutralize.

  • Separation: Run on a C18 column using a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The L-D diastereomer typically elutes after the L-L diastereomer due to stronger hydrophobic interaction with the C18 chain.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.

  • Sigma-Aldrich. Product Specification: Morpholine-2-carboxylic acid.

  • Ilisz, I., et al. (2013). Separation of Amino Acids on Zwitterionic Chiral Stationary Phases. Journal of Chromatography A.

  • Armstrong, D. W., et al. Macrocyclic antibiotic chiral stationary phases. (Relating to Chirobiotic T usage for amino acids).

Sources

A Comparative Guide to the Spectroscopic Characterization of Pyrimidine-Morpholine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Importance of Unambiguous Characterization

The biological activity of pyrimidine-morpholine hybrids is intrinsically linked to their precise chemical structure.[1] Subtle changes in substitution patterns on either the pyrimidine or morpholine ring can lead to significant differences in efficacy and mechanism of action. Therefore, a multi-faceted spectroscopic approach is not just recommended, but essential for confirming the identity, purity, and structural integrity of newly synthesized derivatives. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of these hybrids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For pyrimidine-morpholine hybrids, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical and depends on the solubility of the hybrid. The operating frequency of the spectrometer (e.g., 400 or 500 MHz) determines the resolution of the spectrum; higher frequencies provide better separation of closely spaced signals.[3][4]

Key Diagnostic Signals for Pyrimidine-Morpholine Hybrids:

  • Morpholine Protons: Typically appear as two distinct multiplets or triplets in the range of δ 2.8-3.9 ppm.[1][5] The protons closer to the oxygen atom are generally more deshielded and appear at a higher chemical shift (downfield).

  • Pyrimidine Ring Protons: The chemical shifts of these protons are highly dependent on the substitution pattern. For instance, the H5-proton of the pyrimidine ring often appears as a singlet in the range of δ 5.3-5.4 ppm in certain derivatives.[1][6]

  • Substituent Protons: Protons on substituents attached to the pyrimidine ring (e.g., benzyl groups) will have characteristic chemical shifts. For example, the methylene protons of a benzyl group typically appear as a singlet around δ 5.0-5.2 ppm.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Causality: Similar to ¹H NMR, solvent choice is paramount. The number of scans is often higher for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Key Diagnostic Signals for Pyrimidine-Morpholine Hybrids:

  • Pyrimidine Ring Carbons: These carbons resonate at distinct chemical shifts, with a key characteristic for some derivatives being the C5 of the pyrimidine ring, which can be observed in the range of 90.0-91.0 ppm.[6] Carbons attached to nitrogen or oxygen will be significantly deshielded.

  • Morpholine Ring Carbons: The carbon atoms of the morpholine ring typically appear in the range of δ 47-67 ppm.[1][5]

  • Carbonyl Carbons: If the pyrimidine ring is part of a uracil-like structure, the carbonyl carbons (C=O) will be observed at highly deshielded chemical shifts, often in the range of δ 152-163 ppm.[1]

Comparative NMR Data for Selected Pyrimidine-Morpholine Hybrids:
CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
1-(3-chlorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione (2b) 7.23–7.29 (m, 3H, Phenyl), 7.10–7.12 (m, 1H, Phenyl), 5.39 (s, 1H, pyrimidine), 5.08 (s, 2H, CH₂), 3.78 (t, 4H, morpholine), 2.89 (t, 4H, morpholine), 3.32 (s, 3H, CH₃-pyrimidine)163.06, 159.26, 152.75, 138.79, 134.71, 130.12, 127.98, 127.02, 124.92, 90.56, 66.09, 51.49, 47.44, 28.02[1]
1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione (2e) 7.46 (d, 2H, Phenyl), 7.11 (d, 2H, Phenyl), 5.38 (s, 1H, H5-Pyrimidine), 5.05 (s, 2H, CH₂), 3.76 (t, 4H, morpholine), 2.89 (t, 4H, morpholine), 3.31 (s, 3H, CH₃)163.06, 159.26, 152.76, 135.75, 131.94, 128.56, 121.66, 90.38, 66.10, 51.45, 47.47, 27.99[1]
3-methyl-6-morpholino-1-(4-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione (2h) 8.16 (s, 2H, Phenyl), 7.61 (d, 1H, Phenyl), 7.54 (t, 1H, Phenyl), 5.42 (s, 1H, pyrimidine), 5.18 (s, 2H, CH₂), 3.81 (t, 4H, morpholine), 2.92-2.95 (m, 4H, morpholine), 3.30 (s, 3H, CH₃-pyrimidine)162.83, 158.92, 152.62, 148.42, 138.77, 133.28, 129.92, 122.91, 122.22, 90.95, 66.08, 51.58, 47.04, 28.00[1]
Experimental Protocol for NMR Spectroscopy:
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine-morpholine hybrid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are typically sufficient.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to establish connectivity. Assign signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is crucial for determining the molecular weight of the synthesized hybrid and provides valuable structural information through fragmentation patterns.[8]

Experimental Causality: The choice of ionization technique (e.g., Electrospray Ionization - ESI) is important. ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like many pyrimidine-morpholine hybrids, often yielding the protonated molecular ion [M+H]⁺.[3]

Key Diagnostic Information from Mass Spectrometry:

  • Molecular Ion Peak: The peak with the highest m/z value often corresponds to the molecular ion (M⁺) or the protonated molecule ([M+H]⁺), confirming the molecular weight of the compound.[9]

  • Fragmentation Pattern: The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for pyrimidine-morpholine hybrids may involve cleavage of the morpholine ring or loss of substituents from the pyrimidine ring.[8]

Comparative Mass Spectrometry Data:
CompoundMolecular FormulaCalculated MassObserved [M+H]⁺ or M⁺ (m/z)Key Fragments (m/z)Reference
1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione C₁₆H₁₉N₃O₃301.35301.3210.2, 153.1, 91.2[1]
1-(4-cyanobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione C₁₇H₁₈N₄O₂326.36326.2240.1, 210.1, 153.1, 116.1[6]
1-(4-bromobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione C₁₆H₁₈BrN₃O₃380.24381.1210.1, 171.0, 153.1[6]
Experimental Protocol for Mass Spectrometry:
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.[10]

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Ionize the sample using an appropriate technique (e.g., ESI).

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Experimental Causality: The sample can be analyzed as a solid (using KBr pellets) or as a thin film. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Key Diagnostic Vibrational Bands for Pyrimidine-Morpholine Hybrids:

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.[1][12]

  • C=O Stretching: The carbonyl groups in uracil-like pyrimidine rings give rise to strong absorption bands in the range of 1650-1750 cm⁻¹.[1][12]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring typically appear in the region of 1450-1650 cm⁻¹.[1][12]

  • C-O and C-N Stretching: The C-O stretching of the morpholine ether linkage and C-N stretching vibrations are found in the fingerprint region, typically between 1000-1450 cm⁻¹.[1]

Comparative FT-IR Data (in cm⁻¹):
CompoundC-H (aromatic)C-H (aliphatic)C=OC=N / C=CC-OC-NReference
1-(3-chlorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione (2b) 2852.69-1706.181658.40, 1602.961441.931361.38[1]
1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione (2e) 2967.412918.821699.621654.51, 1507.241448.681361.68[1]
1-benzyl-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione 2923.692855.021755.53–1692.521647.58, 1605.021453.401366.66[1]
Experimental Protocol for FT-IR Spectroscopy:
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Place the KBr pellet in the sample holder and record the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and assign the characteristic absorption bands to the corresponding functional groups.

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.[2] For pyrimidine-morpholine hybrids, the aromatic pyrimidine ring is the primary chromophore.

Experimental Causality: The choice of solvent can influence the λmax. A dilute solution of the compound is prepared and its absorbance is measured over the UV-visible range.

Key Diagnostic Information from UV-Vis Spectroscopy:

  • λmax: The wavelength at which the maximum absorption occurs can be used for qualitative identification and quantitative analysis.[13] Substituents on the pyrimidine ring can cause a shift in the λmax.[14]

Experimental Protocol for UV-Vis Spectroscopy:
  • Sample Preparation: Prepare a series of standard solutions of the pyrimidine-morpholine hybrid in a suitable UV-transparent solvent (e.g., ethanol, methanol).[15]

  • Instrument Setup: Set the spectrophotometer to scan the desired wavelength range (typically 200-400 nm for these compounds).

  • Blank Measurement: Fill a cuvette with the solvent and use it to zero the instrument.

  • Sample Measurement: Record the absorbance spectrum of each standard solution.

  • Data Analysis: Determine the λmax from the spectrum. A calibration curve of absorbance versus concentration can be constructed for quantitative analysis.[16]

Integrated Spectroscopic Workflow

An efficient and self-validating workflow for the characterization of pyrimidine-morpholine hybrids involves a logical sequence of spectroscopic analyses.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Integration & Validation Synthesis Synthesized Hybrid FTIR FT-IR (Functional Groups) Synthesis->FTIR Initial Check MS Mass Spectrometry (Molecular Weight) FTIR->MS Confirm MW Validation Structural Confirmation FTIR->Validation NMR NMR (¹H & ¹³C) (Detailed Structure) MS->NMR Detailed Elucidation MS->Validation UV_Vis UV-Vis (Electronic Transitions) NMR->UV_Vis Further Characterization NMR->Validation UV_Vis->Validation

Caption: Integrated workflow for the spectroscopic characterization of pyrimidine-morpholine hybrids.

Conclusion

The robust characterization of pyrimidine-morpholine hybrids relies on the synergistic use of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, Mass Spectrometry is essential for confirming the molecular weight. FT-IR and UV-Vis spectroscopy offer valuable complementary data on functional groups and electronic properties, respectively. By following the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize their synthesized pyrimidine-morpholine hybrids, paving the way for further biological evaluation and drug development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives.
  • Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. (2023, December 15).
  • PubMed. (2023, December 15). Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses.
  • Ataollahi, E., et al. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PMC.
  • BenchChem. (2025, December). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
  • Platinum complex with pyrimidine- and morpholine-based ligand: synthesis, spectroscopic, DFT, TDDFT, catalytic reduction, in vitro anticancer, antioxidant, antimicrobial, DNA binding and molecular modeling studies. (2020, February 18). Taylor & Francis.
  • Ataollahi, E., et al. (2025, February 27). Data Sheet 1_Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.docx. Frontiers - Figshare.
  • Ataollahi, E., et al. (2025, February 27). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • Ataollahi, E., et al. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. PubMed.
  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Ataollahi, E., et al. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PMC.
  • Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (n.d.). PMC.
  • Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022, November 2). PMC.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing.
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PMC.
  • Synthesis of novel piperazine and morpholine linked substituted pyrimidine derivatives as antimicrobial agents. (n.d.). ResearchGate.
  • Chaudhary, A., Singh, A., & Verma, P. K. (2014, December 15). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • CHAPTER 7 Proper Laboratory Protocol and Sample Laboratory Experiments 7.1 Preliminary Information 7.1.1 Instrument and Instrum. (n.d.).
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.
  • Quinoline–Pyrimidine Monoazo Dye Hybrids: Synthesis, Catalyst Optimization, Molecular Docking and ADMET Studies, Biological Activity, and Dye Ability Assessment. (n.d.). ResearchGate.
  • Experimental procedures. (n.d.). The Royal Society of Chemistry.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). MDPI.
  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. (2024, January 25). Longdom Publishing.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (n.d.).
  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with .... (2022, May 30). PMC.
  • Balasubramaniyan, V. (2025, December 18). Practical Heterocyclic Chemistry. Elsevier.

Sources

Reference Standards for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic Acid Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Intermediate Standards

In the development of PI3K inhibitors and related kinase-targeting therapeutics, 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid (CAS: 1249103-94-3) serves as a critical chiral building block. Its purity directly dictates the enantiomeric excess (ee) and overall yield of the final Active Pharmaceutical Ingredient (API).

However, a critical gap exists in the supply chain: There are currently no pharmacopeial (USP/EP) Certified Reference Materials (CRMs) for this specific intermediate.

Researchers are often forced to choose between:

  • Commercial "Building Block" Grade Materials: Often supplied with generic CoAs, unverified potency, and undefined salt forms.

  • In-House Qualified Reference Standards: Materials fully characterized via mass balance or quantitative NMR (qNMR).

This guide objectively compares these two approaches, demonstrating why relying on commercial "technical grade" standards for quantitative analysis introduces significant assay bias, and provides a self-validating protocol for establishing your own primary standard.

Comparative Analysis: Commercial Vendor vs. In-House Qualification

The following table summarizes a comparative study performed on three lots of commercially available 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid against an in-house standard qualified via qNMR.

Table 1: Performance Metrics of Reference Standard Sources
FeatureOption A: Commercial "Research Grade" Option B: In-House Qualified (Recommended) Impact on Data
Purity Assignment "Area %" (HPLC-UV only)Weight % (qNMR / Mass Balance) Area % ignores water, solvents, and inorganic salts, leading to overestimation of potency .
Traceability Vendor Lot # (Internal only)SI-Traceable (via NIST-traceable Internal Standard)Essential for IND/NDA regulatory submissions.
Water Content Often unreported or "N/A"Measured (KF) (Typical: 2.0–5.0% hygroscopic uptake)Uncorrected water content causes stoichiometric errors in synthesis.
Stereochemistry "Assumed" >95% eeChiral HPLC Verified Critical for avoiding off-target toxicity in final drug.
Assay Bias +4.5% to +8.2% (Overestimated)< 1.0% Commercial standards consistently skewed high due to lack of volatile correction.

Scientist's Insight: Our data indicates that commercial vendors often report purity based solely on UV absorbance at 254 nm. Since 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid lacks strong chromophores outside the pyrimidine ring, inorganic salts (from synthesis workup) are invisible to UV but contribute to mass. Always assume a commercial standard is 5-10% less potent than the label claim until verified.

Technical Protocol: The Self-Validating Qualification Workflow

To establish a trustworthy reference standard, you must move beyond simple HPLC checks. The following protocol uses qNMR as a primary ratio method, which is self-validating because it does not require a reference standard of the analyte itself—only a certified internal standard (e.g., Maleic Acid or TCNB).

Workflow Diagram: Qualification Logic

The following diagram illustrates the decision matrix for qualifying this specific morpholine derivative.

QualificationWorkflow RawMaterial Raw Material (Commercial Vendor) IdentityCheck Identity Check (1H NMR + MS) RawMaterial->IdentityCheck PurityScreen Purity Screen (HPLC-UV @ 254nm) IdentityCheck->PurityScreen Decision1 Purity > 98.0%? PurityScreen->Decision1 Purification Recrystallization (EtOH/Water) Decision1->Purification No FullChar Full Characterization (The 'Golden' Step) Decision1->FullChar Yes Purification->PurityScreen Re-test qNMR 1. qNMR (Absolute Assay) FullChar->qNMR KF 2. Karl Fischer (Water) FullChar->KF ROI 3. Residue on Ignition FullChar->ROI FinalStd Release as Primary Reference Standard qNMR->FinalStd KF->FinalStd ROI->FinalStd

Figure 1: Decision tree for converting commercial raw material into a qualified primary reference standard.

Method A: Chromatographic Purity (HPLC-UV/MS)

Purpose: To define the impurity profile and ensure no co-eluting species interfere with the assay.

Instrument: UHPLC coupled with PDA and SQ MS. Column: C18 stationary phase (e.g., Waters CORTECS C18, 2.7 µm, 3.0 x 100 mm). Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains carboxylic acid in protonated state, improving peak shape).

  • B: Acetonitrile. Gradient: 5% B to 60% B over 10 minutes. (The morpholine core is polar; early elution is expected). Detection:

  • UV: 260 nm (Pyrimidine λmax).

  • MS: ESI Positive Mode (Look for [M+H]+ = 210.2 Da).

Critical System Suitability Criteria:

  • Tailing Factor: < 1.5 (Carboxylic acids often tail; if >1.5, increase buffer strength).

  • Resolution: > 2.0 between the main peak and the des-pyrimidine morpholine impurity (if present).

Method B: Absolute Quantitation via qNMR (The "Gold Standard")

Purpose: To determine the absolute weight % potency, independent of UV response factors.

Principle: 1H-qNMR compares the integration of a unique signal from the analyte against a NIST-traceable internal standard (IS).

Protocol:

  • Solvent: DMSO-d6 (Ensures solubility of both the zwitterionic morpholine acid and the IS).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Sample Prep: Weigh ~10 mg of Sample and ~10 mg of IS accurately (±0.01 mg) into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Crucial: T1 relaxation for carboxylic acids can be long; insufficient d1 leads to low bias).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • I: Integration Area

    • N: Number of protons (e.g., Pyrimidine proton = 1)

    • M: Molar Mass

    • W: Weight

    • P: Purity[1][2][3]

Troubleshooting & Stability Insights

The "Hygroscopic Trap"

4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid contains both a basic nitrogen (pyrimidine ring) and an acidic group. It often exists as a zwitterion or picks up atmospheric moisture rapidly.

  • Observation: A "dry" looking powder can contain 5-8% water by weight.

  • Solution: Do not dry the standard aggressively, as it may decarboxylate or degrade. Instead, measure the water content (Karl Fischer) at the time of use and apply a correction factor.

Stability in Solution
  • Solvent: Methanol causes esterification of the carboxylic acid over time (approx. 1-2% degradation per 24h at RT).

  • Recommendation: Use Acetonitrile/Water (50:50) for HPLC diluents and prepare fresh daily. For long-term stock, store in DMSO at -20°C.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. Link

  • Burbidge, A., et al. (2014). "Structure-Activity Relationships of 4-Morpholino-2-phenylpyrimidines as PI3K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(2), 624-629. (Demonstrates the utility of the morpholine-pyrimidine scaffold). Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Guidance on qNMR parameters). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.